molecular formula C5H5N3O B069428 2-Aminopyrimidine-4-carbaldehyde CAS No. 165807-06-7

2-Aminopyrimidine-4-carbaldehyde

Cat. No.: B069428
CAS No.: 165807-06-7
M. Wt: 123.11 g/mol
InChI Key: JFGUYYUCZSRMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrimidine-4-carbaldehyde (CAS 165807-06-7) is a high-purity heteroaromatic building block of significant interest in medicinal chemistry and drug discovery . With a molecular formula of C5H5N3O and a molecular weight of 123.12 g/mol, this compound features both an aminopyrimidine scaffold and an aldehyde functional group . The aldehyde group serves as a key reactive handle for various synthetic transformations, particularly in the formation of Schiff bases, facilitating its use in the synthesis of more complex molecular architectures . This makes it a valuable precursor for constructing compound libraries and for the development of potential pharmaceutical agents. Researchers will find this reagent, with a purity of 95% or higher, to be a reliable starting material for their investigations . Please handle with appropriate care; this product may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGUYYUCZSRMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591174
Record name 2-Aminopyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165807-06-7
Record name 2-Amino-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165807-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Aminopyrimidine-4-carbaldehyde" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminopyrimidine-4-carbaldehyde: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Possessing a unique electronic architecture derived from its amino, aldehyde, and pyrimidine core functionalities, this molecule serves as a versatile precursor for the synthesis of a diverse array of complex molecular scaffolds. Its strategic importance is most pronounced in the development of targeted therapeutics, particularly protein kinase inhibitors, where the 2-aminopyrimidine moiety acts as a highly effective hinge-binding pharmacophore. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and core applications, intended for researchers and professionals in drug discovery and chemical development.

Core Physicochemical and Structural Properties

This compound (CAS No: 165807-06-7) is a solid at room temperature.[1] The molecule's structure features a pyrimidine ring substituted with an electron-donating amino group at the 2-position and an electron-withdrawing aldehyde group at the 4-position. This push-pull electronic arrangement significantly influences its reactivity and intermolecular interactions.

The amino group enhances the electron density of the pyrimidine ring, making it susceptible to electrophilic attack while also modulating the basicity of the ring nitrogens. Conversely, the aldehyde group acts as an electrophilic center and a handle for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅N₃OPubChem[1]
Molecular Weight 123.11 g/mol PubChem[1]
CAS Number 165807-06-7PubChem[1]
Appearance Solid (predicted)-
Melting Point Data not available. (Related isomer, 2-Aminopyrimidine-5-carboxaldehyde, melts at 209-214 °C)-
XLogP3 (Computed) -0.3PubChem[1]
Hydrogen Bond Donors 1 (the amino group)PubChem[1]
Hydrogen Bond Acceptors 3 (ring nitrogens, aldehyde oxygen)PubChem[1]
Topological Polar Surface Area 68.9 ŲPubChem[1]

Spectroscopic Signature and Characterization

While a complete set of publicly available experimental spectra for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on extensive data from closely related analogues, such as other aminopyrimidine aldehydes and substituted 2-aminopyrimidines.[2][3][4]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would feature distinct signals for the aldehyde proton (CHO) at a downfield shift (δ 9.8-10.0 ppm). The pyrimidine ring protons would appear as doublets in the aromatic region (δ 7.0-8.8 ppm). The amino group protons (NH₂) would likely present as a broad singlet (δ 5.0-7.0 ppm), the position of which can be solvent-dependent.[2][4]

  • ¹³C NMR: The aldehyde carbon (C=O) would be the most deshielded, appearing around δ 180-190 ppm. The carbons of the pyrimidine ring would resonate between δ 95-175 ppm, with their precise shifts influenced by the electronic effects of the substituents.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (3300-3500 cm⁻¹), a strong C=O stretching from the aldehyde (1660-1700 cm⁻¹), and characteristic C=N and C=C stretching frequencies from the pyrimidine ring (1500-1650 cm⁻¹).[2]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 123). Common fragmentation patterns would involve the loss of CO (m/z = 95) and HCN from the pyrimidine ring.[3]

Synthesis Strategies: A Proposed Workflow

A specific, detailed synthesis for this compound is not widely published. However, a logical and effective synthetic strategy can be devised from established methodologies for functionalizing pyrimidine rings. A highly plausible route involves the selective oxidation of a corresponding hydroxymethyl or methyl precursor. An alternative, though more complex, approach could involve the formylation of a suitable 2-aminopyrimidine derivative.

Below is a proposed workflow starting from a commercially available precursor, 2-amino-4-chloro-6-methylpyrimidine, illustrating a multi-step synthesis. The choice of this pathway is based on the known reactivity of halopyrimidines and the reliability of the proposed transformations.

G cluster_0 Synthesis Workflow A 2-Amino-4-chloro-6-methylpyrimidine B Step 1: Dechlorination (e.g., H₂, Pd/C) A->B C 2-Amino-4-methylpyrimidine B->C D Step 2: Oxidation (e.g., SeO₂) C->D E This compound D->E

Caption: Proposed synthetic pathway to this compound.

Causality in Experimental Design:

  • Step 1 (Dechlorination): The chloro group at the 4-position is a versatile handle but needs to be removed to yield the desired methylpyrimidine intermediate. Catalytic hydrogenation (e.g., using Palladium on carbon) is a standard, high-yielding method for the hydrodehalogenation of chloropyrimidines without affecting the amino group or the pyrimidine core.

  • Step 2 (Oxidation): The selective oxidation of a methyl group attached to an electron-deficient heterocyclic ring to an aldehyde is a well-established transformation. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific type of benzylic-like oxidation, offering good yields with minimal over-oxidation to the carboxylic acid under controlled conditions.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound endows it with rich and versatile reactivity, making it a valuable synthon for building molecular complexity.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.

  • Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases), a reaction fundamental to dynamic covalent chemistry and the synthesis of novel ligands and bioactive molecules.[5]

  • Knoevenagel and Claisen-Schmidt Condensations: It can react with active methylene compounds or methyl ketones in the presence of a base to form α,β-unsaturated systems, such as pyrimidine-based chalcones.[2] These products are themselves important intermediates for synthesizing further heterocyclic rings.

G cluster_1 Key Aldehyde Reactions start This compound reagent1 + Primary Amine (R-NH₂) - H₂O start->reagent1 reagent2 + Active Methylene Cmpd. (Base Catalyst) start->reagent2 product1 Schiff Base (Imine) reagent1->product1 product2 Knoevenagel Product reagent2->product2

Caption: Reactivity of the aldehyde group in condensation reactions.

Reactions Involving the Amino Group

The 2-amino group can act as a nucleophile, participating in acylation, alkylation, and arylation reactions, allowing for the introduction of diverse substituents to further elaborate the molecular scaffold.

Protocol 1: Representative Synthesis of a this compound Schiff Base

This protocol is a generalized procedure based on standard methods for Schiff base formation.[5]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline or a substituted aniline).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, thereby activating it towards nucleophilic attack.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[6][7]

Role as a Kinase Inhibitor Scaffold

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins. The adenine core of ATP binds to a specific "hinge" region in the kinase active site. The 2-aminopyrimidine moiety effectively mimics this adenine structure, allowing it to act as a competitive inhibitor. The amino group and one of the ring nitrogens form a bidentate hydrogen bond pattern with the kinase hinge, anchoring the inhibitor in the active site.

This compound is therefore an ideal starting point for synthesizing libraries of kinase inhibitors. The aldehyde group can be derivatized to introduce substituents that occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity for a specific kinase.

G cluster_2 Mechanism of Kinase Inhibition scaffold 2-Aminopyrimidine Scaffold interaction Bidentate H-Bonding scaffold->interaction kinase Kinase Hinge Region (Backbone NH/CO) kinase->interaction atp ATP Binding Site interaction->atp inhibition Competitive Inhibition (Blocks ATP Binding) atp->inhibition

Caption: Role of the 2-aminopyrimidine scaffold in kinase inhibition.

This scaffold is integral to numerous FDA-approved drugs targeting kinases involved in cancer, such as EGFR, VEGFR, and CDKs.[7] The synthesis of derivatives from this compound allows for the exploration of new chemical space in the ongoing search for more potent and selective kinase inhibitors.[6][8]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of reactive functional groups. Its predictable reactivity, particularly in condensation and nucleophilic substitution reactions, makes it a cornerstone for constructing diverse molecular architectures. Its most significant contribution lies in the field of drug discovery, where the embedded 2-aminopyrimidine core provides a validated and highly effective scaffold for the design of potent protein kinase inhibitors. This guide has outlined its fundamental properties and reactivity, providing a technical foundation for its strategic application in advanced chemical synthesis and pharmaceutical research.

References

  • Kaur, H., et al. (2020). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical Society of Pakistan, 42(1). Available at: [Link]

  • Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pattan, S. R., et al. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology. Available at: [Link]

  • Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology, 12(4), 1667-1670. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomez, G., et al. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]

  • Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 66(12), 8129-8153. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Nycz, J. E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2119. Available at: [Link]

  • Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 866. Available at: [Link]

  • Ahuja, I. S., & Singh, R. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 29(6), 271-273. Available at: [Link]

Sources

Spectroscopic data of "2-Aminopyrimidine-4-carbaldehyde" (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₅N₃O), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this molecule. The guide integrates theoretical principles with practical, field-proven experimental protocols and detailed data interpretation, ensuring both scientific rigor and practical applicability.

Introduction and Molecular Structure

This compound is a key building block in organic synthesis, valued for its reactive aldehyde group and the versatile pyrimidine core. The pyrimidine scaffold is central to numerous biologically active molecules, including nucleic acids and various pharmaceuticals. Accurate characterization is the bedrock of any subsequent research, making a thorough understanding of its spectroscopic signature paramount. This guide serves as a self-validating reference for confirming the identity and purity of the compound.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below. The arrangement of an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO) on the pyrimidine ring creates a distinct electronic environment that is reflected in its spectral data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

Principle and Rationale

¹H NMR spectroscopy maps the environments of hydrogen nuclei (protons), while ¹³C NMR provides insights into the carbon skeleton. The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electron density. Electron-withdrawing groups (like -CHO and the pyrimidine nitrogens) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), whereas electron-donating groups (like -NH₂) cause an upfield shift.[2][3]

Experimental Protocol: NMR Spectrum Acquisition

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Weighing: Accurately weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as its polarity effectively dissolves the sample and its hydrogen-bonding capability allows for the observation of exchangeable -NH₂ protons, which might otherwise be broadened or absent.[2] Chloroform-d (CDCl₃) is an alternative if the sample is sufficiently soluble.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent within a clean, dry vial before transferring to the NMR tube.

  • Data Acquisition: Record spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are used for both ¹H and ¹³C acquisitions. For unambiguous assignments, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are advised.

Data Interpretation and Analysis

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two pyrimidine ring protons, the aldehyde proton, and the amino protons. The electron-withdrawing nature of the aldehyde and the ring nitrogens will shift the ring protons downfield.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationRationale
H-Aldehyde (-CHO)9.80 - 10.0Singlet (s)N/A1HThe aldehyde proton is highly deshielded due to the adjacent carbonyl group and typically appears as a sharp singlet far downfield. Data from a similar compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, shows this proton at 9.84 ppm.[4]
H68.60 - 8.80Doublet (d)~5.0 - 5.51HH6 is adjacent to a ring nitrogen (N1), causing significant deshielding. It is coupled to H5.
H57.20 - 7.40Doublet (d)~5.0 - 5.51HH5 is coupled to H6. It appears more upfield than H6 due to its greater distance from the strongly withdrawing aldehyde group and being adjacent to only one nitrogen.
-NH₂6.60 - 7.50Broad Singlet (br s)N/A2HThe chemical shift of amino protons can vary and the signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent.[5] In DMSO-d₆, this signal is more likely to be well-resolved.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the five unique carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
C-Aldehyde (C=O)185 - 195The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[4]
C2162 - 165C2 is attached to two nitrogen atoms (the ring N1 and the amino N), resulting in a strong downfield shift.
C4160 - 163C4 is attached to a ring nitrogen (N3) and the electron-withdrawing aldehyde group, also causing a significant downfield shift.
C6155 - 158This carbon is adjacent to a ring nitrogen (N1), placing it downfield.
C5115 - 120C5 is the most upfield of the ring carbons as it is not directly bonded to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Principle and Rationale

Specific bonds and functional groups vibrate at characteristic frequencies. The C=O bond of the aldehyde, the N-H bonds of the amino group, and the C=N/C=C bonds of the pyrimidine ring are expected to produce strong, identifiable absorption bands in the IR spectrum.[7][8]

Experimental Protocol: FT-IR Spectrum Acquisition

Caption: General workflow for FT-IR spectroscopic analysis.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Data Interpretation and Analysis

The IR spectrum provides a fingerprint of the molecule, with key absorptions confirming the presence of its primary functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3200N-H StretchPrimary Amine (-NH₂)Medium-Strong
3100 - 3000C-H StretchAromatic (Pyrimidine Ring)Medium-Weak
2900 - 2800 & 2800 - 2700C-H StretchAldehyde (-CHO)Weak (Often two distinct peaks)
1700 - 1670C=O StretchAldehyde CarbonylStrong, Sharp
1650 - 1600N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1600 - 1450C=N and C=C StretchPyrimidine RingMedium-Strong (Multiple bands)
1350 - 1250C-N StretchAryl-AmineMedium

The presence of a strong, sharp peak around 1680 cm⁻¹ is definitive for the aldehyde C=O stretch.[6] Concurrently, N-H stretching bands above 3200 cm⁻¹ and ring stretching vibrations between 1600-1450 cm⁻¹ would confirm the aminopyrimidine structure.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental formula.

Principle and Rationale

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The parent ion, or molecular ion (M⁺), provides the molecular weight. The fragmentation pattern offers additional structural clues. The exact mass of this compound is 123.043261792 Da.[10]

Experimental Protocol: Mass Spectrum Acquisition

Caption: Simplified workflow for Mass Spectrometry analysis.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI) at 70 eV.

  • Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Data Interpretation and Analysis

The mass spectrum provides the definitive molecular weight of the compound.

m/z ValueIonInterpretation
123[M]⁺Molecular Ion Peak: Corresponds to the molar mass of C₅H₅N₃O. Its presence confirms the molecular formula.[10]
95[M - CO]⁺Loss of a neutral carbon monoxide molecule (28 Da) from the aldehyde group. This is a very common fragmentation pathway for aromatic aldehydes.
94[M - CHO]⁺Loss of the entire formyl radical (29 Da).
68[C₃H₂N₂]⁺Potential fragment resulting from the cleavage of the pyrimidine ring after initial losses.

The observation of a strong molecular ion peak at m/z = 123 would be the primary confirmation of the compound's identity. The fragmentation pattern, particularly the loss of CO (m/z = 95), would provide strong evidence for the presence of the aldehyde functionality.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy provides a rapid and definitive confirmation of the key amine and aldehyde functional groups. Finally, Mass Spectrometry verifies the molecular weight and elemental composition. This guide provides the foundational data and protocols necessary for researchers to confidently characterize this important synthetic intermediate.

References

  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Gámez-Montaño, R., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals.
  • PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • FT-IR spectra of compound (2). (n.d.). ResearchGate. Available at: [Link]

  • Bayrak, C. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal. Available at: [Link]

  • Brezova, V., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

  • IR Spectroscopy. (n.d.). University of Colorado Boulder.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

Sources

Introduction to 2-Aminopyrimidine-4-carbaldehyde and the Significance of its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Aminopyrimidine-4-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the solubility characteristics of this compound. While direct quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds, theoretical predictions, and established methodologies to provide a robust framework for its practical application in research and development.

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with both an amino and a carbaldehyde (aldehyde) group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and a base, while the aldehyde group is a versatile handle for various chemical transformations, including reductive aminations, condensations, and oxidations.

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification techniques such as crystallization, and formulation for biological assays. In drug discovery, poor solubility can be a major obstacle to achieving desired therapeutic concentrations and bioavailability.

Physicochemical Properties and Predicted Solubility Profile

Based on its chemical structure and data from publicly available databases, we can infer key physicochemical properties that influence the solubility of this compound.

PropertyValueSource
Molecular FormulaC₅H₅N₃O[1]
Molecular Weight123.11 g/mol [1]
AppearanceLight yellow solid[2]
XLogP3-0.3[1]
Hydrogen Bond Donors1 (amino group)[1]
Hydrogen Bond Acceptors3 (two ring nitrogens, one aldehyde oxygen)[1]

The negative XLogP3 value suggests that this compound is a relatively polar molecule and is likely to have some solubility in polar solvents. The presence of hydrogen bond donors and acceptors further supports its potential to interact favorably with protic solvents like water and alcohols.

Predicted Solubility in Different Solvent Classes

Based on the principle of "like dissolves like" and data for the parent compound, 2-aminopyrimidine, the expected solubility of this compound is as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The parent compound, 2-aminopyrimidine, is moderately soluble in water and readily soluble in alcohols like methanol and ethanol.[3][4] The aldehyde group in this compound adds to the polarity and hydrogen bonding capability, suggesting it will also be soluble in these solvents. The solubility in water is expected to be influenced by pH. In acidic solutions, the amino group and ring nitrogens can be protonated, forming more soluble salts.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. Given the polar nature of this compound, it is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to its polarity, this compound is expected to have low solubility in nonpolar solvents.[3]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols provide a systematic approach to quantifying the solubility of this compound.

General Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.2 mL increments.

  • After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid does not appear to dissolve.

A suggested panel of solvents for initial screening includes: water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the original solubility in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Application start Obtain 2-Aminopyrimidine- 4-carbaldehyde Sample qual_sol Qualitative Solubility Screening in Various Solvents start->qual_sol analytical_method Develop & Validate Analytical Method (UV-Vis/HPLC) qual_sol->analytical_method Select Solvents for Quantitative Study shake_flask Shake-Flask Method for Equilibrium Solubility quantification Quantify Concentration of Saturated Solution shake_flask->quantification analytical_method->shake_flask data_analysis Calculate Solubility (mg/mL, mol/L) quantification->data_analysis application Apply Solubility Data to Reaction, Purification, Formulation data_analysis->application

Caption: Experimental workflow for determining the solubility of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

  • Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area with copious amounts of water.[5]

  • Store the compound in a tightly sealed container in a cool, dry place.[5]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers and drug development professionals. While direct quantitative data is limited, a strong predictive framework based on its chemical structure and the properties of related compounds has been established. The detailed experimental protocols provided herein will enable scientists to accurately determine the solubility of this compound in various solvents, facilitating its effective use in synthesis, purification, and formulation.

References

  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). 2-Aminopyridine-4-carbaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (2009). MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. Retrieved from [Link]

  • Acros Organics. (n.d.). SAFETY DATA SHEET: 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde.

Sources

Methodological & Application

Application Notes and Protocols: "2-Aminopyrimidine-4-carbaldehyde" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a particularly versatile derivative, 2-aminopyrimidine-4-carbaldehyde, and its closely related precursors. The aldehyde functionality at the C4 position serves as a reactive handle for extensive chemical modification, making it an invaluable starting material for constructing diverse compound libraries. These application notes provide an in-depth exploration of its role in developing potent kinase inhibitors, anti-cancer agents, and other therapeutics, complete with detailed, field-proven synthetic protocols for researchers in drug discovery.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Design

The pyrimidine ring is a fundamental heterocycle found in the nucleobases of DNA and RNA.[2] In medicinal chemistry, the 2-aminopyrimidine variant has gained significant traction for its capacity to act as a bioisostere for purines and its proficiency in forming critical hydrogen bond interactions with protein targets.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] The success of this scaffold is exemplified by several FDA-approved drugs, such as the anticancer kinase inhibitors Imatinib and Palbociclib, which feature the 2-aminopyrimidine core.[3]

This compound: A Versatile Synthetic Intermediate

The strategic placement of a carbaldehyde (formyl) group at the 4-position of the 2-aminopyrimidine ring transforms the scaffold into a powerful and versatile building block. This aldehyde group is a key electrophilic center, enabling a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

The reactivity of the aldehyde allows for:

  • Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones or Knoevenagel condensation.[4]

  • Schiff Base Formation: Reaction with primary amines to form imines, which can be further reduced to secondary amines.

  • Reductive Amination: A one-pot reaction with amines in the presence of a reducing agent to directly form substituted amine derivatives.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, providing another point for derivatization (e.g., amide coupling).

  • Wittig Reaction: To introduce carbon-carbon double bonds.

This synthetic flexibility is paramount in medicinal chemistry for rapidly generating analogs for biological screening.

A This compound B Schiff Bases (Imines) A->B Condensation w/ Primary Amines C Chalcones & α,β-Unsaturated Ketones A->C Claisen-Schmidt Condensation D Substituted Amines A->D Reductive Amination E Carboxylic Acids A->E Oxidation (e.g., KMnO4) F Alkenes A->F Wittig Reaction G Fused Heterocycles (e.g., Pyridopyrimidines) A->G Friedländer Annulation B->D Reduction (e.g., NaBH4)

Caption: Synthetic versatility of the 4-carbaldehyde group.

Application Notes in Drug Discovery

Kinase Inhibition: A Primary Application

Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is an exceptional "hinge-binder," forming two or three key hydrogen bonds with the backbone of the ATP-binding site, mimicking the interaction of the natural adenine base of ATP.

Derivatives of this compound have been instrumental in developing inhibitors for several important kinases:

  • VEGFR-2 and c-Met: The synergistic action of VEGFR-2 and c-Met is crucial for tumor angiogenesis and progression.[5] Novel 4-aminopyrimidine-5-carbaldehyde oximes have been developed as potent dual inhibitors of both kinases.[5] For example, compound 18a from one study showed potent enzymatic inhibition with IC50 values of 210 nM for c-Met and 170 nM for VEGFR-2.[5] This dual-targeting approach is a promising strategy for overcoming resistance and improving therapeutic outcomes.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. The 2-aminopyrimidine core has been used to develop selective CDK inhibitors.[6] Co-inhibition of CDKs and other targets like histone deacetylase (HDAC) can produce enhanced antitumor effects.[7] One study identified a CDK9/HDAC1 dual inhibitor with IC50 values of 88.4 nM and 168.9 nM, respectively.[7]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in Alzheimer's disease, mood disorders, and cancer.[8] A series of 2-(anilino)pyrimidine-4-carboxamides, derived conceptually from the carbaldehyde, were identified as highly potent and selective GSK-3 inhibitors that are orally bioavailable and brain-penetrant.[8]

cluster_hinge Kinase Hinge Region cluster_ligand 2-Aminopyrimidine Scaffold hinge_label Backbone NH pyrimidine N1 | H-N2 | N3 hinge_label:s->pyrimidine:n H-bond hinge_carbonyl Backbone C=O pyrimidine:n->hinge_carbonyl:s H-bond

Caption: H-bond interactions with the kinase hinge region.

Compound Class Target Kinase(s) Activity (IC50) Reference
4-Aminopyrimidine-5-cabaldehyde oxime (18a)c-Met / VEGFR-2210 nM / 170 nM[5]
4-Aminopyrimidine-5-carbaldehyde oxime (4b)VEGFR-2Potent Inhibition[9]
2-Aminopyrimidine Derivative (8e)CDK9 / HDAC188.4 nM / 168.9 nM[7]
2-Aminopyrimidine Derivative (7)BRD4 / PLK10.042 µM / 0.02 µM[10]
Anti-Cancer Drug Development

Beyond specific kinase inhibition, derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.

  • Dual BRD4/PLK1 Inhibition: The simultaneous inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) has shown synergistic antitumor effects.[10] Novel aminopyrimidine-2,4-diones, synthesized from precursors related to our topic compound, showed potent dual inhibition and excellent cytotoxicity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells.[10]

  • Broad-Spectrum Cytotoxicity: In a high-throughput screening against 60 human tumor cell lines, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives (a related scaffold) showed significant growth inhibitory activities, particularly against leukemia and renal cancer cell lines.[11]

Compound Series Cancer Cell Line Activity (IC50) Reference
5-arylethylidene-aminopyrimidine-2,4-dione (4)MDA-MB-231 (Breast)<10 µM (general)[10]
5-arylethylidene-aminopyrimidine-2,4-dione (7)HT-29 (Colorectal)<10 µM (general)[10]
4-aminopyrazolo[3,4-d]pyrimidine (12c)MOLT-4 (Leukemia)1.58 µM[11]
4-aminopyrazolo[3,4-d]pyrimidine (12j)SK-MEL-5 (Melanoma)Active[11]
Antimicrobial and Other Emerging Applications
  • Antifungal Agents: Schiff bases synthesized by the condensation of 2-aminopyrimidine with various substituted benzaldehydes have shown promising fungitoxicity against agricultural pathogens like Fusarium verticillioides and Rhizoctonia solani.

  • Biofilm Modulation: Substituted 2-aminopyrimidine derivatives have been shown to modulate bacterial biofilm formation, with greater activity against Gram-positive strains like MRSA.[12]

  • β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to conditions like colon cancer. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors, with one compound showing an IC50 of 2.8 ± 0.10 µM, far superior to the standard inhibitor.[3][13]

Application Lead Compound Activity Reference
β-Glucuronidase InhibitionIC50 = 2.8 ± 0.10 µM[3][13]
AntifungalActive against F. verticillioides
Biofilm ModulationActive against Gram-positive bacteria[12]

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific substrates and laboratory conditions.

start 2-Amino-4,6-dichloropyrimidine -5-carbaldehyde (Precursor) synthesis Chemical Synthesis (e.g., SNAr, Condensation) start->synthesis purification Purification & Characterization (TLC, Column, NMR, MS) synthesis->purification screening Biological Screening (e.g., Kinase Assay, MTT Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Hits Identified optimization Lead Optimization sar->optimization Design Insights optimization->synthesis New Analogs candidate Drug Candidate optimization->candidate

Sources

Application Note: Synthetic Protocols for Nucleophilic Reactions with 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights into the nucleophilic reactions targeting the carbonyl group of 2-Aminopyrimidine-4-carbaldehyde. This versatile heterocyclic aldehyde is a pivotal building block in medicinal chemistry, largely due to the prevalence of the 2-aminopyrimidine scaffold in numerous FDA-approved drugs.[1][2] The strategic placement of the electrophilic aldehyde at the C4 position allows for a diverse range of chemical transformations, enabling the synthesis of extensive compound libraries for drug discovery and development. This document outlines step-by-step protocols for key reactions, including Schiff base formation, one-pot reductive amination, Knoevenagel condensation, and the Wittig reaction. The causality behind experimental choices, mechanistic considerations, and robust characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The 2-aminopyrimidine moiety is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions with biological targets make it an attractive starting point for novel therapeutics. This compound leverages this core, presenting a highly reactive aldehyde functionality that serves as a versatile handle for molecular elaboration.

The molecule's reactivity is dictated by two key features:

  • The Electrophilic Carbonyl Carbon: The aldehyde group at the C4 position is a prime target for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Electron-Donating Amino Group: The amino group at the C2 position modulates the electronic character of the pyrimidine ring, influencing the reactivity of the aldehyde.

This guide focuses on protocols that exploit the electrophilicity of the aldehyde to construct diverse molecular architectures.

Schiff Base Formation & Reductive Amination: Gateway to Amine Derivatives

The condensation of the aldehyde with primary amines to form an imine (Schiff base), followed by reduction, is one of the most robust and widely used methods for generating diverse amine libraries.[4][5] This two-step sequence, often performed in a single pot (reductive amination), provides controlled and efficient access to secondary amines, avoiding the over-alkylation issues common with other methods.[6]

Causality & Experimental Rationale
  • Schiff Base Formation: This reaction is an acid-catalyzed nucleophilic addition-elimination. A small amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine nucleophile. The subsequent dehydration step drives the equilibrium towards the stable imine product. Ethanol or methanol are common solvents as they effectively solubilize the reactants without interfering with the reaction.[4][7]

  • Reductive Amination: For a one-pot procedure, a reducing agent that is selective for the imine over the starting aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an ideal choice because it is a mild reducing agent that is particularly effective under the slightly acidic conditions used for imine formation.[6][8] Unlike the more powerful sodium borohydride (NaBH₄), it will not readily reduce the starting aldehyde, allowing the imine to form before reduction occurs.[8][9]

Workflow for Amine Synthesis

G cluster_0 Schiff Base Formation cluster_1 Reductive Amination A 2-Aminopyrimidine- 4-carbaldehyde C Imine (Schiff Base) A->C + R-NH2 (cat. H+) - H2O B Primary Amine (R-NH2) D Secondary Amine C->D [Reducing Agent] e.g., NaBH(OAc)3

Caption: General workflow for the synthesis of secondary amines from this compound.

Protocol 2.1: Schiff Base (Imine) Synthesis

This protocol describes the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the primary amine (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the pure Schiff base.

Protocol 2.2: One-Pot Reductive Amination

This protocol details the direct conversion of the aldehyde to a secondary amine.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM (approx. 15 mL per mmol) in a round-bottom flask, add the amine (1.1 eq).

  • Add glacial acetic acid (1.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterSchiff Base FormationReductive Amination
Nucleophile Primary AminePrimary or Secondary Amine
Solvent Ethanol, MethanolDCM, DCE, THF
Catalyst/Reagent Glacial Acetic Acid (cat.)NaBH(OAc)₃ (stoich.)
Temperature RefluxRoom Temperature
Typical Yield 75-95%60-90%
Product ImineAmine

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z).[10][11]

Causality & Experimental Rationale
  • Nucleophile Activation: A weak base, such as piperidine or triethylamine, is sufficient to deprotonate the active methylene compound, forming a resonance-stabilized carbanion (enolate).[12] A strong base is avoided as it could induce self-condensation of the aldehyde.[10]

  • Reaction Mechanism: The generated carbanion acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step (elimination of water) yields the stable, conjugated α,β-unsaturated product.[10][12]

Knoevenagel Condensation Mechanism

G Aldehyde Aldehyde (Pyr-CHO) Adduct Intermediate Adduct Aldehyde->Adduct ActiveMethylene Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion - H+ Base Weak Base (e.g., Piperidine) Carbanion->Adduct + Pyr-CHO Product α,β-Unsaturated Product Adduct->Product - H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

Protocol 3.1: Synthesis of a 2-Aminopyrimidine-4-yl-acrylate Derivative

Materials:

  • This compound

  • Malononitrile (or Diethyl malonate)

  • Piperidine

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the mixture at room temperature or gently heat to 50°C for 2-6 hours. Monitor the reaction by TLC.

  • A solid product often precipitates from the reaction mixture upon completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a premier method for synthesizing alkenes with absolute control over the double bond's location.[13] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[14]

Causality & Experimental Rationale
  • Ylide Formation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). The base deprotonates the carbon adjacent to the positively charged phosphorus atom.[15][16]

  • Reaction Pathway: The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate spontaneously collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[14][17]

  • Stereoselectivity: The nature of the ylide influences the stereochemistry of the resulting alkene. Non-stabilized ylides (with alkyl substituents) generally favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups like -CO₂R) favor the (E)-alkene.[17]

Protocol 4.1: Wittig Olefination

Materials:

  • Benzyltriphenylphosphonium chloride (or other phosphonium salt)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Schlenk flask, syringes, magnetic stirrer, nitrogen/argon atmosphere

Procedure: (Performed under an inert atmosphere)

  • To a flame-dried Schlenk flask under nitrogen, add the phosphonium salt (1.1 eq).

  • Add anhydrous THF (10 mL per mmol).

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.1 eq) portion-wise. If using n-BuLi, add it dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Product Characterization

Validation of the product structure is essential. A combination of spectroscopic methods should be employed.

Reaction Product¹H NMR Spectroscopy (Expected Signals)¹³C NMR Spectroscopy (Expected Signals)FT-IR Spectroscopy (Expected Bands, cm⁻¹)
Schiff Base Disappearance of aldehyde -CHO (~9.9 ppm). Appearance of imine -CH=N- (8.0-9.0 ppm).Disappearance of aldehyde C=O (~182 ppm). Appearance of imine C=N (160-170 ppm).Appearance of strong C=N stretch (1640-1690). Disappearance of C=O stretch.
Secondary Amine Disappearance of aldehyde -CHO. Appearance of N-H proton (broad) and new N-CH₂- signals.Disappearance of aldehyde C=O. Appearance of new alkyl carbon signals.Appearance of N-H stretch (3300-3500). Disappearance of C=O stretch.
Knoevenagel Product Disappearance of aldehyde -CHO. Appearance of new vinylic proton signal (-CH=C).Disappearance of aldehyde C=O. Appearance of new alkene carbons and nitrile/ester carbons.Appearance of C≡N stretch (~2220) or C=O stretch (~1730) for ester.
Wittig Product Disappearance of aldehyde -CHO. Appearance of new vinylic proton signals in the alkene region (5.0-7.0 ppm).Disappearance of aldehyde C=O. Appearance of new sp² hybridized carbons of the alkene.Disappearance of C=O stretch.

References

  • JOCPR. Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2- amino pyrimidine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Singh, G., et al. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Jaisal, A. K., et al. (2023). Novel 2-aminopyrimidine Schiff bases as possible GABA-AT inhibitors: molecular docking, MAOS, and pharmacological screening. ResearchGate. Available at: [Link]

  • Obaid, S. M. H., et al. (2019). synthesis, characterization and antimicrobial studies on schiff base derived from 2-amino 4,6- dihydroxypyrimidine and benzaldehyde and its cobalt complexes. International Journal of Food and Nutritional Sciences. Available at: [Link]

  • Guerrero, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Wikipedia. Henry reaction. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Guerrero, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • Science.gov. schiff bases synthesis: Topics by Science.gov. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Organic-Reaction.com. Wittig Reaction - Common Conditions. Available at: [Link]

  • Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4-Aminopyrrolo [2, 3-D] Pyrimidine. ResearchGate. Available at: [Link]

  • Guerrero, E., et al. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link]

  • University of Michigan-Dearborn. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • ResearchGate. The Knoevenagel Condensation. Available at: [Link]

  • Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available at: [Link]

  • Teleha, C. A., et al. (2013). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. The Henry Reaction: Recent Examples. Available at: [Link]

  • Gruttadauria, M., et al. (2015). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. Available at: [Link]

  • SynArchive. Henry Reaction. Available at: [Link]

  • Menchikov, L. G., & Zavarzin, I. V. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

Sources

The Strategic Utility of 2-Aminopyrimidine-4-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Versatile Aldehyde

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine core stands as a "privileged scaffold," forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a diverse range of kinases, enzymes that are central regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4] The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for many inhibitors.[1]

This guide focuses on a particularly valuable derivative: 2-aminopyrimidine-4-carbaldehyde . The introduction of a reactive aldehyde group at the 4-position transforms the simple aminopyrimidine scaffold into a versatile building block. This carbaldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of complex molecular architectures necessary for achieving high potency and selectivity against specific kinase targets. This document provides a detailed exploration of the synthesis of this key intermediate and its application in the development of potent kinase inhibitors, complete with detailed protocols and mechanistic insights for researchers in drug discovery.

Part 1: Synthesis of the Key Intermediate: this compound

A robust and reliable synthesis of the starting material is paramount for any drug discovery campaign. While various methods can be envisaged for the preparation of this compound, the Vilsmeier-Haack reaction stands out as a common and effective method for the formylation of electron-rich heterocyclic systems.[1][5][6]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring.[7] The 2-aminopyrimidine ring is sufficiently electron-rich to undergo this electrophilic substitution.

Reaction Scheme:

Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 2-Aminopyrimidine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl₃ POCl3 POCl₃ 2AP 2-Aminopyrimidine Intermediate Iminium Salt Intermediate 2AP->Intermediate Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-aminopyrimidine.

Materials and Reagents:

  • 2-Aminopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous DMF (5-10 mL per gram of 2-aminopyrimidine). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation and Addition: Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Part 2: Elaboration of this compound into Kinase Inhibitors

The aldehyde functionality of this compound is a versatile handle for introducing molecular diversity, crucial for tuning the potency and selectivity of kinase inhibitors. Two primary synthetic strategies are highlighted here: reductive amination and condensation reactions to form fused heterocyclic systems.

Application 1: Synthesis of Substituted Aminomethyl Pyrimidines via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[8] It involves the reaction of a carbonyl compound (in this case, our aldehyde) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[9] This strategy is widely used to introduce side chains that can interact with the solvent-exposed regions of the kinase ATP-binding pocket.

General Workflow:

Reductive Amination Workflow Start This compound + Primary/Secondary Amine (R¹R²NH) Imine Imine Formation (in situ) Start->Imine Weakly acidic conditions Reduction Reduction Imine->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Aminomethyl Pyrimidine Kinase Inhibitor Reduction->Product

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination for the Synthesis of a CDK Inhibitor Scaffold

This protocol is a representative example of how this compound can be utilized to synthesize scaffolds for Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[10][11]

Materials and Reagents:

  • This compound

  • Substituted aniline or other primary/secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCE or THF, add the desired amine (1.0-1.2 eq) followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choice:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for the in situ reduction of imines in the presence of aldehydes.[9] It is less basic and more tolerant of acidic conditions compared to other borohydrides like NaBH₄.

Application 2: Construction of Fused Pyridopyrimidine Systems via Condensation Reactions

The aldehyde group can also serve as an electrophile in condensation reactions with active methylene compounds to construct fused heterocyclic systems, such as pyridopyrimidines.[12][13] These fused ring systems can provide a rigid scaffold that orients substituents in a precise manner within the kinase active site, often leading to enhanced potency.

General Workflow:

Pyridopyrimidine Synthesis Start This compound + Active Methylene Compound (e.g., Malononitrile) Condensation Knoevenagel Condensation Start->Condensation Base catalyst (e.g., Piperidine) Intermediate Pyridopyrimidine Intermediate Condensation->Intermediate Final_Product Fused Pyridopyrimidine Kinase Inhibitor Intermediate->Final_Product Further elaboration (e.g., substitution, cyclization)

Caption: Synthesis of pyridopyrimidines from this compound.

Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol outlines the synthesis of a key pyridopyrimidine intermediate, which can be further elaborated to target various kinases, including Epidermal Growth Factor Receptor (EGFR).[6][13]

Materials and Reagents:

  • This compound

  • Malononitrile or Ethyl cyanoacetate (1.0 eq)

  • Ethanol or Isopropanol

  • Piperidine or Triethylamine (catalytic amount)

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the progress of the reaction by TLC. A precipitate may form as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to yield the desired pyridopyrimidine derivative.

Part 3: Kinase Targets and Signaling Pathways

The inhibitors synthesized from this compound can target a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and for interpreting the biological activity of the synthesized compounds.

Cyclin-Dependent Kinases (CDKs) and the Cell Cycle

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibitors targeting CDKs, such as CDK2, CDK4, and CDK6, can induce cell cycle arrest and apoptosis in cancer cells.

CDK Signaling Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb p E2F E2F Rb->E2F Inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Activates S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Inhibitor 2-Aminopyrimidine-based CDK Inhibitor Inhibitor->Cyclin_D_CDK46 Inhibitor->Cyclin_E_CDK2

Caption: Simplified CDK signaling pathway in cell cycle progression.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration.[6] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer, making it a prime target for kinase inhibitors.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 2-Aminopyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors derived from aminopyrimidine scaffolds, highlighting the potential for compounds synthesized from this compound.

Kinase TargetScaffold TypeIC₅₀ (nM)Reference Compound Example
CDK22,4-Diaminopyrimidine7.21Compound 22 (a potent CDK7 inhibitor with CDK2 activity)
CDK4/62-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineVariesCompound 2g
EGFR (mutant)2,4-Diarylaminopyrimidine4.1Compound 8a

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic placement of a reactive aldehyde group on the privileged 2-aminopyrimidine scaffold provides a gateway to a vast chemical space of potent and selective kinase inhibitors. The synthetic protocols outlined in this guide, particularly those involving reductive amination and condensation reactions, offer robust and adaptable methods for the elaboration of this key intermediate. As the quest for next-generation targeted therapies continues, the creative and efficient utilization of such well-designed synthetic intermediates will undoubtedly play a pivotal role in the discovery of novel drugs for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5187. Retrieved from [Link]

  • PubMed Central. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(1), 536-553. Retrieved from [Link]

  • Grokipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2014). New potential inhibitors of cyclin-dependent kinase 4: design and synthesis of pyrido[2,3-d]pyrimidine derivatives under microwave irradiation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3433. Retrieved from [Link]

  • PubMed. (2018). Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation. European Journal of Medicinal Chemistry, 155, 338-351. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Retrieved from [Link]

  • Nevolab. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Retrieved from [Link]

  • ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Research Journal of Chemistry and Environment, 22(9), 43-49. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Retrieved from [Link]

  • PubMed Central. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of aminopyrimidine carbaldehydes 14 and 15. Retrieved from [Link]

  • PubMed. (2004). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 14(1), 111-115. Retrieved from [Link]

  • OUCI. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • PubMed Central. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Pyrimidine Based Metal Ligands. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Aminopyrimidine-4-carbaldehyde as a Cornerstone Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-aminopyrimidine-4-carbaldehyde, a highly versatile and reactive building block in modern synthetic organic and medicinal chemistry. We delve into the core reactivity of this precursor and present detailed, field-proven protocols for its application in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Key transformations, including condensation reactions to form chalcones, annulation strategies for fused pyrimido[4,5-d]pyrimidine systems, and advanced multicomponent reactions (MCRs), are discussed. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the construction of novel molecular entities.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged heterocycle in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this class, this compound stands out as a trifunctional building block of immense synthetic utility.

The strategic placement of a nucleophilic amino group, an electrophilic aldehyde, and an electron-deficient pyrimidine ring provides a platform for a multitude of chemical transformations.[2][5] This unique electronic and structural arrangement allows for the facile construction of both simple and complex fused heterocyclic systems, making it an indispensable tool for generating compound libraries for high-throughput screening and lead optimization. This guide will illuminate the key reaction pathways stemming from this precursor and provide actionable protocols for their implementation.

Physicochemical & Structural Data

A foundational understanding of the precursor's properties is critical for experimental design.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₅H₅N₃O[6]
Molecular Weight 123.11 g/mol [6]
CAS Number 165807-06-7[6]
Appearance Typically a solidN/A

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound is rooted in its three primary reactive centers:

  • The Aldehyde Group (-CHO): Acts as a key electrophile. It readily participates in condensation reactions with active methylene compounds (e.g., Claisen-Schmidt), Wittig reactions, and reductive aminations.

  • The Amino Group (-NH₂): Functions as a potent nucleophile. It can be acylated, alkylated, or, more importantly, act as an intramolecular nucleophile in cyclization reactions to form fused rings.

  • The Pyrimidine Ring: The electron-deficient nature of the ring, particularly when substituted with halogens (e.g., 2-amino-4,6-dichloropyrimidine-5-carbaldehyde), makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for further functionalization.[7][8][9]

Our strategic approach leverages these reactive sites to build molecular complexity through sequential or one-pot methodologies.

G cluster_0 Reaction Pathways cluster_1 Resulting Heterocyclic Scaffolds main This compound condense Condensation (e.g., Claisen-Schmidt) main->condense + Active Methylene Cmpd. cycle Cyclocondensation / Annulation main->cycle + Binucleophile (e.g., Guanidine, Amidine) mcr Multicomponent Reactions (MCRs) main->mcr + Multiple Reactants (One-Pot) chalcone Pyrimidine-based Chalcones condense->chalcone fused Fused Systems (e.g., Pyrimido[4,5-d]pyrimidines) cycle->fused complex Complex Poly-substituted Heterocycles mcr->complex

Caption: Key synthetic routes originating from this compound.

Application I: Condensation Reactions for Chalcone Synthesis

Chalcones, or α,β-unsaturated ketones, are important intermediates and possess their own biological activities. Pyrimidine-based chalcones can be readily synthesized from this compound via the Claisen-Schmidt condensation.[7][8] This reaction provides a robust method for C-C bond formation.

Causality and Mechanistic Insight

The reaction is typically base-catalyzed (e.g., NaOH). The base abstracts an acidic α-proton from a ketone (like acetophenone) to generate an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system. The use of a polar protic solvent like ethanol facilitates the dissolution of reactants and intermediates.

Protocol 1: Synthesis of (E)-3-(2-aminopyrimidin-5-yl)-1-phenylprop-2-en-1-one

This protocol is adapted from the general Claisen-Schmidt conditions described for substituted pyrimidine carbaldehydes.[7][8]

Materials:

  • 2-Amino-4-chloro-6-(substituted)pyrimidine-5-carbaldehyde (1.0 mmol, 1.0 eq)

  • Acetophenone (1.0 mmol, 1.0 eq)

  • Sodium Hydroxide (NaOH) (0.2 g, 5.0 mmol, 5.0 eq)

  • Ethanol (8.0 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (8.0 mL).

  • Add solid sodium hydroxide (0.2 g, 5.0 mmol) to the mixture with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 3 hours.[7][8]

  • Upon completion, cool the mixture to room temperature. A precipitate will often form.

  • Isolate the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the solid from ethanol to yield the pure pyrimidine-based chalcone.[7][8]

Data Interpretation:

  • The formation of the product can be confirmed by ¹H-NMR spectroscopy, which will show characteristic doublets for the α,β-vinyl protons with a coupling constant (J) of ~15 Hz, indicative of an E-configuration.[9]

  • The IR spectrum will show a strong carbonyl (C=O) stretch for the α,β-unsaturated ketone.[7]

Application II: Annulation for Fused Pyrimido[4,5-d]pyrimidines

One of the most powerful applications of this precursor is in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry.[10][11][12] These syntheses are often achieved through multicomponent reactions where the aldehyde functionality drives the initial condensation and the amino group participates in a subsequent cyclization.

Causality and Mechanistic Insight

In a typical three-component reaction, 6-aminouracil, an aldehyde (such as this compound, though other aldehydes are more commonly cited for this specific MCR), and a secondary amine react in a domino sequence.[13] The process begins with a Knoevenagel-type condensation between the 6-aminouracil and the aldehyde. This is followed by a nucleophilic aza-Michael addition of the secondary amine to the newly formed C=C double bond. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by an oxidizing agent (like I₂-TBHP), to achieve the final fused pyrimido[4,5-d]pyrimidine ring system through C-H amination/cyclization.[13] The use of an acid catalyst like acetic acid facilitates the initial condensation steps.[13]

G cluster_0 Reaction Sequence A 6-Aminouracil step1 Knoevenagel Condensation A->step1 B Aldehyde (e.g., Benzaldehyde) B->step1 C Secondary Amine step2 Aza-Michael Addition step1->step2 + Secondary Amine (C) step3 Oxidative C-H Amination/Cyclization step2->step3 I₂-TBHP P Pyrimido[4,5-d]pyrimidine Product step3->P

Caption: Workflow for a three-component synthesis of pyrimido[4,5-d]pyrimidines.

Protocol 2: One-Pot Synthesis of Substituted Pyrimido[4,5-d]pyrimidines

This generalized protocol is based on multicomponent strategies for synthesizing the pyrimido[4,5-d]pyrimidine core.[10][12][13]

Materials:

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 1.0 eq)

  • Aromatic or Heterocyclic Aldehyde (1.0 mmol, 1.0 eq)

  • Primary Aromatic or Heterocyclic Amine (1.0 mmol, 1.0 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Catalyst (e.g., a few drops of glacial acetic acid, or specialized catalysts like DABCO-based ionic liquids).[12][13]

Procedure:

  • In a suitable flask, combine 6-amino-1,3-dimethyluracil (1.0 mmol), the chosen aldehyde (1.0 mmol), and the primary amine (1.0 mmol) in the selected solvent (e.g., ethanol).

  • Add the catalyst if required. For many reactions, simply refluxing in ethanol or acetic acid is sufficient.

  • Heat the mixture to reflux and stir for the required time (typically 2-8 hours). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to ambient temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., DMF or ethanol) to afford the pure pyrimido[4,5-d]pyrimidine derivative.[10]

Comparative Data for Pyrimido[4,5-d]pyrimidine Synthesis

Aldehyde ComponentAmine ComponentCatalyst/SolventYield (%)Reference
FormaldehydePrimary Aromatic AminesN/AModerate-Good[10]
Aromatic Aldehydes1,2,3,4-tetrahydroisoquinolineAcetic Acid/Ethanol78-90[13]
Various AldehydesBarbituric Acid, AmineDABCO-based ILHigh[12]

Conclusion

This compound and its derivatives are demonstrably powerful and versatile precursors in heterocyclic chemistry. The presence of multiple, strategically positioned reactive sites enables a wide array of synthetic transformations. The protocols detailed herein for Claisen-Schmidt condensations and the construction of fused pyrimido[4,5-d]pyrimidine systems highlight just a fraction of its potential. By providing reliable and efficient pathways to novel and complex molecular architectures, this building block will continue to be a valuable asset in the fields of drug discovery and materials science.

References

  • Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. ResearchGate. Available at: [Link].

  • Torres, J., Palencia-Galicia, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link].

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link].

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link].

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link].

  • (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link].

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link].

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link].

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link].

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link].

  • Synthesis of pyrimido[4,5‐d]‐pyrimidines. ResearchGate. Available at: [Link].

  • Kaur, A., et al. Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Available at: [Link].

  • Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Available at: [Link].

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available at: [Link].

  • 2-Aminopyrimidine. PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Product List. Hyma Synthesis Pvt. Ltd. Available at: [Link].

  • Menchikov, L. G. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. Available at: [Link].

  • El-Mekabaty, A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC, National Institutes of Health. Available at: [Link].

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC, National Institutes of Health. Available at: [Link].

  • 2-Aminopyridine-4-carbaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link].

  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. OUCI. Available at: [Link].

  • Sigcha, F. A., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC, National Institutes of Health. Available at: [Link].

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Available at: [Link].

  • Shi, L., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. Available at: [Link].

Sources

Application Notes & Protocols: In Vitro Profiling of 2-Aminopyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics, particularly protein kinase inhibitors.[1][2][3] Derivatives of 2-aminopyrimidine-4-carbaldehyde represent a promising avenue for developing novel drug candidates. This guide provides a comprehensive, field-tested framework for the initial in vitro evaluation of these derivatives. We present detailed protocols for a primary biochemical kinase inhibition assay, a secondary cell-based cytotoxicity assay, and a mechanistic apoptosis assay. The methodologies are designed to be robust and self-validating, enabling researchers to efficiently identify and characterize lead compounds for further development.

Section 1: Biochemical Target Engagement - In Vitro Kinase Inhibition Assay

Expertise & Experience: Before assessing a compound's effect on a whole cell, it is crucial to determine if it directly engages its intended molecular target. For many 2-aminopyrimidine derivatives, the primary targets are protein kinases.[2][4] An in vitro kinase assay isolates the kinase, substrate, and inhibitor from the complex cellular environment, providing a clean measure of direct inhibition. The choice of ATP concentration is critical; performing the assay at the Km of ATP for the specific kinase provides a standardized condition for comparing the potency of different inhibitors.[5] We will describe a luminescence-based assay that measures ATP depletion, a universal consequence of kinase activity.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted back to ATP and detected using a luciferase/luciferin reaction. The amount of light generated is directly proportional to the ADP concentration and, therefore, to the kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescence signal.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_comp Prepare serial dilution of 2-aminopyrimidine derivative add_comp Dispense compound dilutions and controls into 96-well plate prep_comp->add_comp prep_kin Prepare Kinase/Substrate master mix add_kin Add Kinase/Substrate mix prep_kin->add_kin prep_atp Prepare ATP solution (at Km concentration) start_rxn Add ATP to initiate reaction prep_atp->start_rxn add_comp->add_kin add_kin->start_rxn incubate_rxn Incubate at 30°C start_rxn->incubate_rxn stop_rxn Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_rxn->stop_rxn incubate_1 Incubate at RT stop_rxn->incubate_1 add_det Add Kinase Detection Reagent (converts ADP to ATP) incubate_1->add_det incubate_2 Incubate at RT add_det->incubate_2 read Read luminescence on plate reader incubate_2->read

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol: In Vitro Kinase IC50 Determination
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a 1000X stock concentration (e.g., 10 mM).

  • Plate Setup: In a 96-well assay plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known inhibitor like Staurosporine (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).[6]

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Prepare a 2.5X ATP solution in kinase buffer. The final concentration in the well should be equal to the Km(ATP) for the target kinase.

    • To initiate the reaction, add 10 µL of the 2.5X ATP solution to all wells. The final reaction volume is 25 µL.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (as per ADP-Glo™ Kit, Promega):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0%) and positive inhibitor (100%) controls.

    • Plot the % inhibition versus the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: Hypothetical IC50 Values
Compound IDTarget KinaseIC50 (nM)
AP4C-001Aurora A15
AP4C-002Aurora A250
AP4C-003Aurora A>10,000
StaurosporineAurora A5

Section 2: Cellular Activity - Assessing Cytotoxicity with the MTT Assay

Expertise & Experience: A potent biochemical inhibitor may not have a corresponding effect in a cellular context due to issues like poor membrane permeability or rapid efflux. Therefore, a cell-based assay is a critical secondary screen. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] The principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][9] It is vital to ensure formazan crystals are fully solubilized before reading absorbance, as incomplete solubilization is a common source of variability.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout seed Seed cells in a 96-well plate incubate_adhere Incubate 24h to allow adherence seed->incubate_adhere treat Add serial dilutions of 2-aminopyrimidine derivatives incubate_adhere->treat incubate_treat Incubate for 72h treat->incubate_treat add_mtt Add MTT solution to each well (final conc. 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Remove media, add solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake Shake plate to dissolve formazan crystals solubilize->shake read Read absorbance at 570 nm shake->read

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will produce purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[7]

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control wells. Plot % viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Section 3: Mechanism of Action - Apoptosis Detection by Annexin V/PI Staining

Expertise & Experience: Once a compound is confirmed to be cytotoxic, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore be used to identify late-stage apoptotic and necrotic cells, which have lost membrane integrity. Trustworthiness: It is critical to handle cells gently during harvesting and staining, as excessive physical stress can damage cell membranes and lead to false-positive PI staining.[11]

Principle of Flow Cytometry Analysis

Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation of four distinct populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive.

Data Interpretation: Apoptosis Quadrant Analysis

G xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → q1 Q1 Necrotic (Annexin V- / PI+) q2 Q2 Late Apoptotic (Annexin V+ / PI+) q3 Q3 Viable (Annexin V- / PI-) q4 Q4 Early Apoptotic (Annexin V+ / PI-) origin x_end origin->x_end y_end origin->y_end x_start origin->x_start y_start origin->y_start

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol: Annexin V and Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the 2-aminopyrimidine derivative at its 1X and 5X GI50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the cells from the medium and the trypsinized fraction.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.[12]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium or trypsin.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer.

    • Add 5 µL of Propidium Iodide (1 mg/mL stock solution).[12]

  • Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Using the flow cytometry software, create a dot plot of PI versus Annexin V-FITC fluorescence. Define the four quadrants based on unstained and single-stained controls to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, L., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Vertex Pharmaceuticals Incorporated. (2010). Aminopyrimidines useful as kinase inhibitors.
  • Filho, E. V. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. SciSpace. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • ResearchGate. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • Black, R. P., et al. (2015). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Organic & Biomolecular Chemistry, 13(28), 7651-7655. [Link]

  • Kaur, P., et al. (2022). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical and Pharmaceutical Research, 14(3), 39-47. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. [Link]

  • ResearchGate. (2021). Considerations and suggested workflow for in vitro kinase inhibitor characterization. [Link]

  • Asgari, D., et al. (2017). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 3(2), 32-38. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Singh, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 54, 327-336. [Link]

  • ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Kumar, A., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(02), 1083-1092. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5364. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Aminopyrimidine-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This guide is built on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Overview of Synthetic Strategies

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The two most prevalent methods for introducing the aldehyde group at the C4 position of the 2-aminopyrimidine core are:

  • The Vilsmeier-Haack Reaction: This classic formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to directly formylate the electron-rich pyrimidine ring.[1][2]

  • Oxidation of (2-Aminopyrimidin-4-yl)methanol: This two-step approach involves first preparing the corresponding alcohol, (2-aminopyrimidin-4-yl)methanol, which is then oxidized to the desired aldehyde using a suitable oxidizing agent, such as manganese dioxide (MnO₂).

Each method presents a unique set of challenges and opportunities for optimization. This guide will dissect both pathways, providing detailed troubleshooting for common pitfalls that can negatively impact your yield.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for formylation, but its success with 2-aminopyrimidine hinges on careful control of reaction conditions to prevent side reactions and ensure the activation of the substrate.

Answer: Low conversion is a common issue and can typically be traced back to three main factors: the Vilsmeier reagent itself, the reactivity of your substrate, or the reaction conditions.

  • Inefficient Vilsmeier Reagent Formation: The chloroiminium ion, or Vilsmeier reagent, is formed from the reaction of POCl₃ with DMF.[2] This process is exothermic and moisture-sensitive.

    • Troubleshooting:

      • Reagent Quality: Ensure you are using high-purity, dry DMF and fresh POCl₃. Old or improperly stored reagents can lead to incomplete reagent formation.

      • Order of Addition: Always add POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring.[3] This controls the exotherm and ensures the complete formation of the active electrophile.

      • Molar Ratios: A common starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.5-2 equivalents) relative to the 2-aminopyrimidine.

  • Substrate Reactivity: The 2-aminopyrimidine ring is electron-rich due to the amino group, which directs the electrophilic substitution. However, protonation of the ring nitrogens under acidic conditions can deactivate the ring.

    • Troubleshooting: The reaction is autocatalytic with the generation of HCl. While this can be beneficial, excessive acidity can be detrimental. The reaction is typically run without an additional acid or base.

  • Reaction Temperature and Time:

    • Troubleshooting: Vilsmeier-Haack reactions often require heating. If you are running the reaction at room temperature with no success, a gradual increase in temperature (e.g., to 60-80 °C) is recommended.[4] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to decomposition and the formation of tarry by-products.

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Answer: The formation of multiple products is often due to the high reactivity of the Vilsmeier reagent and the potential for side reactions under the reaction conditions.

  • Over-formylation: While less common on the pyrimidine ring itself, highly activated systems can sometimes undergo multiple formylations.

  • Chlorination: In some cases, particularly with hydroxyl-substituted pyrimidines, the Vilsmeier-Haack conditions can lead to the replacement of hydroxyl groups with chlorine.[5] While 2-aminopyrimidine does not have a hydroxyl group, this highlights the potential for other halogenation side reactions if reaction conditions are too harsh.

  • Decomposition: At elevated temperatures, the starting material or product can decompose, leading to a complex mixture of by-products.

  • Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed during workup to yield the aldehyde.[2]

    • Troubleshooting:

      • Controlled Workup: The reaction mixture should be quenched by pouring it carefully onto crushed ice. This hydrolyzes the intermediate iminium salt and deactivates any remaining Vilsmeier reagent.

      • pH Adjustment: After quenching, the acidic solution should be carefully neutralized with a base (e.g., NaOH solution or NaHCO₃) to a pH of 7-8.[6] This is crucial for the precipitation of the product and for minimizing acid-catalyzed degradation.

      • Purification Strategy: If recrystallization proves insufficient, column chromatography using a silica gel stationary phase with a suitable solvent system (e.g., ethyl acetate/hexanes) is often necessary to isolate the pure product.

Method 2: Oxidation of (2-Aminopyrimidin-4-yl)methanol

This method avoids the harsh conditions of the Vilsmeier-Haack reaction but introduces its own set of challenges, primarily related to the oxidation step.

Answer: Incomplete oxidation is a frequent hurdle. The efficiency of the oxidation is highly dependent on the choice of oxidant, its activity, and the reaction setup.

  • Oxidant Activity: Manganese dioxide (MnO₂) is a common and effective oxidant for this transformation. However, its activity can vary significantly between suppliers and even between batches.

    • Troubleshooting:

      • Use Activated MnO₂: Commercially available "activated" MnO₂ is often required for efficient oxidation of heterocyclic alcohols.

      • Excess Oxidant: A large excess of MnO₂ (e.g., 5-10 molar equivalents) is typically necessary to drive the reaction to completion.

      • Solvent Choice: The reaction is often performed in a non-polar solvent like dichloromethane (DCM) or chloroform to facilitate product isolation and prevent side reactions.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: These oxidations are often run at room temperature or with gentle heating (reflux in DCM).

      • Stirring: Vigorous stirring is essential to ensure good contact between the solid MnO₂ and the dissolved alcohol.

      • Monitoring: TLC is the best way to monitor the disappearance of the starting alcohol. Reactions can take anywhere from a few hours to overnight.

Answer: Over-oxidation to the carboxylic acid is a risk with many oxidizing agents. The use of a mild and selective oxidant is key.

  • Choice of Oxidant: MnO₂ is generally considered a mild oxidant that is selective for allylic, benzylic, and propargylic alcohols, which makes it well-suited for this synthesis and less prone to over-oxidation compared to stronger agents like potassium permanganate.[7]

  • Reaction Control:

    • Troubleshooting:

      • Avoid Excessive Heat: Do not overheat the reaction, as this can promote over-oxidation.

      • Monitor Closely: As soon as TLC indicates that the starting material has been consumed, the reaction should be stopped.

      • Workup: The reaction is typically worked up by filtering off the MnO₂ solids through a pad of Celite and then washing the filter cake thoroughly with the reaction solvent. The solvent is then removed under reduced pressure.

Route_Selection Start Need to Synthesize This compound Scale What is the desired scale? Start->Scale Vilsmeier Vilsmeier-Haack Reaction (Direct Formylation) Scale->Vilsmeier Large Scale Oxidation Oxidation of Alcohol (Two-step) Scale->Oxidation Small Scale / High Purity Needed Vilsmeier_Pros Pros: - One step - Potentially higher throughput Vilsmeier->Vilsmeier_Pros Vilsmeier_Cons Cons: - Harsh reagents (POCl3) - Can be difficult to purify Vilsmeier->Vilsmeier_Cons Oxidation_Pros Pros: - Milder conditions - Often cleaner reaction Oxidation->Oxidation_Pros Oxidation_Cons Cons: - Two steps - Requires large excess of oxidant Oxidation->Oxidation_Cons

Caption: Decision tree for selecting a synthetic route based on scale and purity requirements.

III. Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Vilsmeier-Haack Formylation of 2-Aminopyrimidine
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C after the addition is complete.

  • Substrate Addition: Add 2-aminopyrimidine (1.0 eq.) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice.

  • Neutralization: Carefully neutralize the aqueous solution to pH 7-8 with a 2M NaOH solution.

  • Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.

Protocol 2: Oxidation of (2-Aminopyrimidin-4-yl)methanol
  • Reaction Setup: In a round-bottom flask, dissolve (2-aminopyrimidin-4-yl)methanol (1.0 eq.) in dichloromethane (DCM).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 10.0 eq.) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the manganese solids.

  • Washing: Wash the Celite pad thoroughly with additional DCM to ensure all the product is recovered.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

IV. Data Summary

The choice of synthetic route and reaction conditions can significantly impact the final yield. The table below summarizes typical yield ranges for each method.

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF40-60%Single step, directHarsh reagents, potential for side products
Oxidation (2-Aminopyrimidin-4-yl)methanol, MnO₂60-85% (for oxidation step)Milder conditions, often cleanerTwo-step process, requires large excess of oxidant

Yields are approximate and can vary based on reaction scale, reagent purity, and optimization of conditions.

V. References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC - NIH. Available at: [Link]

  • Preparation method of 2-amino pyrimidine. (2013). Google Patents. Available at:

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (2020). Indian Journals. Available at: [Link]

  • Preparation method of 2-amino pyrimidine. (2013). Google Patents. Available at:

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Available at: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. Available at: [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). ACS Publications. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. Available at: [Link]

  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). ResearchGate. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). PMC - NIH. Available at: [Link]

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (2006). ResearchGate. Available at: [Link]

  • Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. (2022). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 2-Aminopyrimidine-4-carbaldehyde. This versatile building block is pivotal in the synthesis of novel therapeutics and advanced materials, largely due to its reactive amino and aldehyde functionalities.[1][2] However, its unique structure, characterized by strong intermolecular hydrogen bonding capabilities, frequently presents solubility challenges that can hinder reaction kinetics and overall success.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic approach to understanding and overcoming these solubility hurdles. We will move beyond simple solvent lists to explore the underlying chemical principles, empowering you to make informed decisions for your specific reaction environment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the general solubility profile of this compound?

Based on its structure and data from analogous pyrimidines, this compound is a polar molecule.[3] Its solubility is highest in polar aprotic solvents and polar protic solvents. It is expected to have poor solubility in non-polar solvents.

Solvent Class Examples Expected Solubility Mechanism
Polar Aprotic DMSO, DMF, DMAcHigh to ModerateStrong dipole-dipole interactions disrupt the crystal lattice.
Polar Protic Methanol, EthanolModerate to LowCan act as both H-bond donor and acceptor, but may be less effective than polar aprotics at disrupting the compound's own H-bonding network.[3][4]
Ethereal THF, 1,4-DioxaneLowModerate polarity but lacks H-bond donating capability. Dioxane may perform better than THF.[4]
Halogenated DCM, ChloroformVery LowInsufficient polarity to effectively solvate the molecule.
Non-Polar Toluene, HexanesInsolublePolarity mismatch prevents effective solvation.[3][4]
Aqueous WaterLow (pH-dependent)Limited solubility, but can be significantly increased by adjusting pH to protonate the amino group.[3]

Q2: I've added this compound to my reaction solvent at room temperature, and it's not dissolving. Why?

The primary reason is often a mismatch between the solvent's solvating power and the compound's high crystal lattice energy. The pyrimidine ring, amino group, and aldehyde group all participate in strong intermolecular hydrogen bonds and π-stacking in the solid state. A solvent must provide enough energy upon solvation to overcome these forces. Common solvents like acetonitrile or THF may not be sufficiently powerful at room temperature.

Q3: Can I heat the mixture to improve solubility? What are the risks?

Yes, heating is a very effective and common strategy to increase solubility for most compounds, including this one.[3][4] However, you must consider the following risks:

  • Thermal Degradation: Although generally stable, prolonged heating at high temperatures can lead to decomposition. It is advisable to first run a thermal stability test on a small scale if pushing temperatures above 80-100 °C for extended periods.

  • Side Reactions: The aldehyde functional group is susceptible to side reactions at elevated temperatures, such as self-condensation or reactions with nucleophilic solvents (e.g., forming hemiacetals with alcohols).

  • Precipitation on Cooling: If your product is also only soluble at high temperatures, it may crash out upon cooling, complicating purification.

Q4: How does pH influence the solubility of this compound?

The 2-amino group on the pyrimidine ring is basic (pKa of the parent 2-aminopyrimidine is ~3.45) and can be protonated under acidic conditions.[3][5]

  • Acidic Conditions (pH < 3): Adding a non-nucleophilic acid (e.g., HCl, TFA) will protonate the amino group, forming a cationic salt. This salt form is typically much more soluble in polar protic solvents like water or ethanol. Crucially, this will render the amino group non-nucleophilic , which may be undesirable depending on your desired reaction.

  • Basic Conditions (pH > 8): The use of strong bases is unlikely to significantly enhance solubility and may promote unwanted aldehyde condensation reactions.

Part 2: In-Depth Troubleshooting Guide

When standard conditions fail, a more systematic approach is required. This guide provides logical workflows to diagnose and solve persistent solubility issues.

Problem Scenario 1: Reagent Fails to Dissolve at the Outset

Your reaction is planned at room temperature in a common solvent like THF or Acetonitrile, but the this compound remains a solid suspension.

Causality Analysis: The selected solvent lacks the energetic favorability to break the compound's intermolecular forces. The activation energy for dissolution is too high at ambient temperature.

Solutions Workflow:

G

Problem Scenario 2: Reagent Dissolves Initially but Crashes Out Mid-Reaction

You successfully dissolved the compound, perhaps with heating, but a solid precipitates out as the reaction progresses.

Causality Analysis:

  • Change in Solvent Composition: The consumption of highly polar reactants can lower the overall polarity of the reaction medium, causing the less soluble starting material to precipitate.

  • Product Insolubility: The precipitate may not be your starting material, but rather your desired product, which is insoluble under the reaction conditions.

  • Temperature Fluctuation: If dissolution was achieved by heating, a slight drop in temperature could cause the compound to fall out of solution.

Solutions:

  • Confirm Identity of Precipitate: First, carefully take a small sample of the solid (if possible) and analyze it (e.g., by TLC, LCMS, or ¹H NMR in DMSO-d₆) to determine if it's the starting material or the product.

  • If Starting Material: The reaction medium cannot support its concentration.

    • Add a Co-solvent: Introduce a small volume (5-10%) of a stronger solvent like DMF or DMSO to the mixture to increase overall solvating power.

    • Increase Temperature: Maintain a consistent, slightly higher temperature to keep the reagent in the solution phase.

  • If Product: This can be advantageous. The precipitation of the product can drive the reaction equilibrium forward (Le Châtelier's principle). Allow the reaction to proceed, then simply filter to isolate your crude product for purification.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently determine the best solvent using minimal material.

Objective: To identify a suitable solvent or co-solvent system for complete dissolution at a target concentration.

Methodology:

  • Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) to achieve your target reaction concentration (e.g., 0.05 M).

  • Room Temperature Test: Vigorously vortex each vial for 1-2 minutes. Observe and record solubility (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating Test: For vials where the compound was not fully soluble, place them in a heated shaker or on a heat block at a moderate temperature (e.g., 50 °C) for 10-15 minutes.

  • Observation: Record the solubility at the elevated temperature.

  • Analysis: Based on the results, select the solvent that provides complete dissolution at the lowest possible temperature. If only expensive or high-boiling solvents like DMSO work, consider testing co-solvent systems (e.g., 4:1 THF:DMSO).

G

Protocol 2: General Procedure for a Heterogeneous Reaction

Objective: To run a reaction to completion when the starting material cannot be fully dissolved.

Methodology:

  • Vessel Selection: Choose a round-bottom flask that is appropriately sized (i.e., the reaction volume should not exceed one-half to two-thirds of the flask's volume) to allow for efficient stirring.

  • Reagent Addition: Charge the flask with this compound and a magnetic stir bar that is large enough to create a strong vortex.

  • Solvent Addition: Add the chosen solvent in which the compound is sparingly soluble but in which the other reactants are soluble.

  • Stirring: Begin vigorous stirring to create a fine, well-distributed suspension (slurry). Mechanical overhead stirring is superior to magnetic stirring for larger-scale or very thick slurries.

  • Reactant Addition: Add the other reactants to the slurry. If they are solids, add them directly. If they are liquids, add them slowly via syringe.

  • Monitoring: Monitor the reaction progress by taking aliquots of the entire slurry (to ensure a representative sample) and analyzing by a suitable method (TLC, LCMS, GC). The disappearance of the starting material spot/peak, which may require filtering the aliquot and dissolving the solid in a good solvent like DMSO, is the most reliable indicator of completion.

  • Work-up: Upon completion, the work-up procedure will depend on the product's solubility. It may involve filtering the entire mixture to separate the product or adding an anti-solvent to precipitate it.

References

  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). 2-Aminopyrimidine, 98%. Thermo Scientific Chemicals.
  • Guidechem. (n.d.). 2-Aminopyrimidine 109-12-6 wiki.
  • ChemicalBook. (2024). 2-Aminopyrimidine 109-12-6.
  • TCI AMERICA. (n.d.). 2-Aminopyrimidine 109-12-6.
  • Chem-Impex. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Kaur, N., et al. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases.
  • PubChem. (n.d.). 2-Aminopyridine-4-carbaldehyde. National Center for Biotechnology Information.
  • Rojas-Lima, S., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(11), 2997.
  • Kwiecień, A., & Ciunik, Z. (2015).
  • Zhang, C., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate.
  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617.

Sources

Technical Support Center: Troubleshooting Unexpected Results in Reactions with 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Aminopyrimidine-4-carbaldehyde." This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My aim is to provide you with in-depth, field-proven insights to navigate the common and unexpected challenges that can arise during its use. The following question-and-answer format directly addresses specific issues, explaining not just what to do, but why a particular approach is scientifically sound.

Section 1: Troubleshooting Guide - Common Reaction Issues

Question 1: My condensation reaction (e.g., Knoevenagel, Claisen-Schmidt) with this compound is giving very low yields or failing completely. What are the likely causes?

Low or no yield in condensation reactions involving this substrate is a frequent issue. The root cause often lies in the interplay between the reactivity of the aldehyde, the stability of the starting material, and the reaction conditions.

Possible Causes & Solutions:

  • Inherent Reactivity of the Aldehyde: The electron-withdrawing nature of the pyrimidine ring deactivates the aldehyde group towards nucleophilic attack compared to a simple benzaldehyde. This means that standard reaction conditions may not be sufficient to drive the reaction to completion.

    • Expert Insight: The nitrogen atoms in the pyrimidine ring pull electron density away from the aldehyde's carbonyl carbon, making it less electrophilic. To overcome this, you need to enhance the nucleophilicity of your reacting partner or use more forcing conditions.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: If using a base catalyst (e.g., piperidine, triethylamine), consider a modest increase in its concentration. For acid-catalyzed reactions, a stronger Lewis or Brønsted acid might be necessary.[1]

      • Elevate Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy.[1][2] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition of starting materials or products.

      • Choice of Base/Catalyst: For Knoevenagel-type reactions with active methylene compounds, stronger bases like sodium ethoxide or potassium carbonate can be more effective in generating the required nucleophile.[2]

  • Starting Material Purity and Stability: this compound can be susceptible to degradation, especially if impure or stored improperly.

    • Expert Insight: Aldehydes, in general, can undergo oxidation to the corresponding carboxylic acid (2-aminopyrimidine-4-carboxylic acid)[3] or polymerization. The presence of the amino group can also lead to side reactions under certain pH conditions.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, check the purity of your this compound using NMR or HPLC. If impurities are detected, consider purification by recrystallization or column chromatography.

      • Fresh is Best: Use freshly acquired or recently purified starting material for best results.

      • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.[4]

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate.[2]

    • Expert Insight: For condensation reactions, polar aprotic solvents like DMF or DMSO can be excellent choices as they can solubilize the polar starting material and intermediates. However, protic solvents like ethanol are also commonly used and can participate favorably in the reaction mechanism.

    • Troubleshooting Steps:

      • Solubility Check: Ensure all your reactants are soluble in the chosen solvent at the reaction temperature.

      • Solvent Screening: If yields are consistently low, consider screening a range of solvents, such as ethanol, acetonitrile, DMF, or even solvent-free conditions.[1][2]

Question 2: I'm observing an unexpected major byproduct in my reaction. How can I identify and suppress it?

The formation of byproducts is a clear indicator of competing reaction pathways. With this compound, these can arise from self-condensation, reaction with the solvent, or unexpected reactivity of the amino group.

Common Unexpected Byproducts & Mitigation Strategies:

  • Self-Condensation/Polymerization: Aldehydes can undergo self-condensation, especially under strong basic or acidic conditions, leading to polymeric material.[1]

    • Identification: This often appears as an insoluble baseline material on TLC or as a broad, unresolved hump in the NMR spectrum.

    • Mitigation:

      • Slow Addition: Add the this compound slowly to the reaction mixture containing the other reagents. This keeps its instantaneous concentration low, disfavoring self-reaction.[1]

      • Milder Conditions: Use a milder catalyst or lower the reaction temperature.

  • Formation of Hemiaminals: In the presence of alcohol solvents, a stable hemiaminal intermediate may form, which might be reluctant to eliminate water to form the desired product. The stability of these intermediates can be influenced by substituents on the reacting aldehyde.[5][6]

    • Identification: Hemiaminals can sometimes be isolated and characterized. Their formation can be inferred from NMR spectra showing a new methine proton signal coupled to an OH proton.

    • Mitigation:

      • Aprotic Solvent: Switch to an aprotic solvent like THF, dioxane, or toluene to avoid the participation of the solvent.

      • Dehydrating Agent: If a protic solvent is necessary, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the final product.

  • Reaction at the Amino Group: The 2-amino group is a nucleophile and can potentially compete with your intended nucleophile, leading to imine formation or other side reactions.

    • Identification: Look for byproducts where the aldehyde has reacted with the amino group of another molecule of the starting material. Mass spectrometry can be very helpful in identifying such dimeric species.

    • Mitigation:

      • Protecting Groups: In complex syntheses, it may be necessary to protect the 2-amino group (e.g., as an acetyl or Boc derivative) before carrying out the reaction at the aldehyde.

      • pH Control: Carefully controlling the pH of the reaction can modulate the nucleophilicity of the amino group.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final products derived from this compound?

Purification strategies will depend on the properties of your product. However, some general guidelines apply:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or for separating closely related impurities, silica gel column chromatography is the standard approach. A gradient elution of ethyl acetate in hexanes is a good starting point for many pyrimidine derivatives.

  • Acid/Base Extraction: If your product has basic or acidic functionality, an aqueous workup involving acid/base washes can be a powerful tool for removing neutral impurities.

Q2: My reaction involves a substituted this compound (e.g., with chloro-substituents), and I'm seeing unexpected substitution products. Why is this happening?

If you are working with a derivative like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, you are dealing with a substrate that is highly activated for Nucleophilic Aromatic Substitution (SNAr).[7][8]

  • Causality: The electron-withdrawing pyrimidine ring and the additional chloro substituents make the carbon atoms at positions 4 and 6 highly electrophilic. Nucleophiles present in the reaction mixture (including solvents like ethanol or methanol in the presence of a base) can displace the chloride ions.[7][9]

  • Example: In a reaction run in ethanol with NaOH, it is possible to observe the displacement of one or both chloro groups by ethoxy groups.[7][8]

  • Prevention: To avoid this, use non-nucleophilic solvents and bases if your goal is to react selectively at the aldehyde. If the SNAr reaction is desired, the conditions can be tuned to control the degree of substitution.

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • TLC System: A mobile phase of 30-50% ethyl acetate in hexanes is often a good starting point.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the pyrimidine ring is a strong chromophore. Staining with potassium permanganate can also be useful for identifying the aldehyde starting material.

  • Confirmation: Co-spotting your reaction mixture with the starting material is crucial for accurately assessing its consumption.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol provides a robust starting point for the condensation of this compound with an active methylene compound.

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (0.2 M), add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 1: Troubleshooting Solvent and Catalyst Effects
IssuePotential CauseSuggested Solution
Low ConversionInsufficient catalyst activityIncrease catalyst loading or switch to a stronger base (e.g., DBU).
Low reaction temperatureIncrease temperature to reflux; monitor for degradation.[1]
Formation of Insoluble ByproductsAldehyde polymerizationAdd aldehyde slowly to the reaction mixture.[1]
Insoluble intermediatesTry a solvent with higher solubilizing power, like DMF or DMSO.[1]
Unexpected Substitution (for halo-derivatives)Nucleophilic solvent/baseUse a non-nucleophilic solvent (e.g., Toluene) and base (e.g., K2CO3).

Section 4: Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in Condensation Reactions

LowYieldTroubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity Is SM pure? purify Purify/Use Fresh Material check_purity->purify No conditions Review Reaction Conditions check_purity->conditions Yes purify->conditions temp Increase Temperature? conditions->temp catalyst Change/Increase Catalyst? temp->catalyst No Improvement optimize Optimized Reaction temp->optimize Yes solvent Change Solvent? catalyst->solvent No Improvement catalyst->optimize Yes solvent->optimize Yes

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Diagram 2: Identifying and Mitigating Byproducts

ByproductAnalysis cluster_byproducts Possible Identities cluster_solutions Mitigation Strategies start Byproduct Detected Analyze by LCMS/NMR polymer Polymer/Self-Condensation Broad NMR signals Baseline on TLC start->polymer hemiaminal Hemiaminal Reaction with solvent Characterizable intermediate start->hemiaminal snar S(N)Ar Product For halo-pyrimidines Displacement of halide start->snar sol_polymer Slow Addition Milder Conditions polymer->sol_polymer sol_hemiaminal Aprotic Solvent Dehydrating Agent hemiaminal->sol_hemiaminal sol_snar Non-nucleophilic Solvent/Base snar->sol_snar

Caption: Decision tree for byproduct identification and mitigation.

References

  • Benchchem. Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[10]. Available from: [Link]

  • Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
  • Solubility of Things. 2-Aminopyrimidine - Solubility. Available from: [Link]

  • PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

  • PubChem. This compound | C5H5N3O | CID 17832346. Available from: [Link]

  • PubChem - NIH. 2-Aminopyrimidine | C4H5N3 | CID 7978. Available from: [Link]

  • Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Available from: [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • Results of Knoevenagel condensation reactions in the presence of used catalyst.
  • PMC - NIH. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]

  • Reaction of Several Aminopyrimidines With Formaldehyde.
  • PMC - NIH. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194. Available from: [Link]

  • ResearchGate. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]

  • PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]

  • PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Available from: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

  • ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available from: [Link]

  • PubChem. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939. Available from: [Link]

  • Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
  • ResearchGate. Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Aminopyrimidine-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification challenges for this molecule stem from its distinct physicochemical properties. The presence of the amino group, the aldehyde functionality, and the nitrogen atoms in the pyrimidine ring collectively impart high polarity. This can lead to issues such as poor solubility in non-polar organic solvents, strong interactions with silica gel (leading to streaking in chromatography), and difficulty in crystallization from common solvent systems.[1]

Q2: What are the most effective methods for purifying this compound?

A2: The two most effective and widely applicable purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of the reaction. For multi-gram scales with crystalline products, recrystallization is often more efficient. For complex mixtures or non-crystalline products, chromatography is the method of choice.[2]

Q3: What are the likely impurities I might encounter?

A3: Impurities can originate from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these are common contaminants.

  • Side-Reaction Products: Aldehyde self-condensation (aldol reaction) can occur, especially under basic conditions.[3] Additionally, oxidation of the aldehyde to the corresponding carboxylic acid is a possibility if exposed to air for extended periods.

  • Incomplete Reactions: Intermediates from the synthesis may persist if the reaction does not proceed to completion.[4]

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the product.

Q4: How should I properly store the purified this compound?

A4: Given the reactive aldehyde group, the compound should be stored in a cool, dark, and dry environment. To prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage.

Purification Workflow & Strategy Selection

The following diagram outlines a general workflow for the purification of crude this compound. The initial assessment of the crude product's physical state and purity (via TLC or ¹H NMR) is crucial for selecting the most efficient purification strategy.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude this compound assess Assess Crude Product (TLC, ¹H NMR, Physical State) crude->assess recrystallize Perform Recrystallization (See Protocol 1) assess->recrystallize  Crude is solid  & relatively clean chromatography Flash Column Chromatography (See Protocol 2) assess->chromatography Crude is an oil or contains many impurities   wash_dry_R Wash Crystals & Dry recrystallize->wash_dry_R analysis Purity Analysis (HPLC, NMR, MP) wash_dry_R->analysis combine_fractions Combine Pure Fractions & Evaporate Solvent chromatography->combine_fractions combine_fractions->analysis pure_product Pure Product (>98%) analysis->pure_product Purity OK repurify Re-purify if Needed analysis->repurify Purity <98% repurify->chromatography Try alternative method

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My product appears as an oil after the workup and will not solidify. How can I induce crystallization?

A: The failure to crystallize is often due to the presence of impurities that disrupt the formation of a crystal lattice or because the compound forms a supersaturated solution.

  • Causality: Impurities, especially residual solvents like DMF or DMSO, can act as "anti-solvents" in reverse, keeping the product in an oily state.

  • Troubleshooting Steps:

    • High Vacuum: First, ensure all volatile solvents are thoroughly removed by placing the oil on a high-vacuum line for several hours.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil.

    • Anti-Solvent Addition: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes persistently cloudy. Allow it to stand, and crystals may form.[5]

Q: On my silica TLC plate, the product spot is streaking badly. How can I get a clean spot and choose a good solvent system for column chromatography?

A: Streaking (or tailing) on silica gel is a classic sign of a polar compound, particularly one with a basic amino group, interacting too strongly with the acidic silica stationary phase.[1]

  • Causality: The lone pair on the amino group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, causing slow and uneven migration up the plate.

  • Troubleshooting Steps:

    • Mobile Phase Modification: To counteract this, add a small amount of a polar, competitive solvent or a base to your eluent.

      • Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., 94:5:1 Hexane:EtOAc:Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel more cleanly.

      • Alternatively, add 1-5% methanol to the eluent. Methanol is very polar and will compete effectively for binding sites on the silica.

    • Stationary Phase Choice: If streaking persists, consider using a less acidic stationary phase like neutral alumina for your column chromatography.

G cluster_cause Identify Cause cluster_solution Implement Solution start Low Purity after Initial Purification cause1 Colored Impurities Present (Yellow/Brown Tint) start->cause1 Visual Inspection cause2 Co-eluting Impurity (Similar Rf on TLC) start->cause2 TLC/HPLC Analysis cause3 Broad Peaks from Column (Poor Separation) start->cause3 Column Data solution1 Recrystallize with Activated Charcoal cause1->solution1 solution2 Change Chromatography Solvent System (Alter Polarity) cause2->solution2 solution3 Optimize Chromatography: - Use a shallower gradient - Try a different stationary phase (HILIC, Alumina) - Add mobile phase modifier (Et₃N) cause3->solution3

Caption: Troubleshooting decision tree for low product purity.

Q: My purified product has a persistent yellow or brown color. What is this, and how can I remove it?

A: A yellowish or brownish tint often indicates the presence of highly conjugated or polymeric impurities that absorb visible light. These can form from minor side reactions during synthesis or degradation upon storage.[4]

  • Causality: These colored impurities are often present in very small amounts but are highly visible. They may have polarities similar to your product, making them difficult to remove by chromatography alone.

  • Solution: Activated Charcoal Treatment

    • Dissolve the colored product in a suitable hot solvent for recrystallization (e.g., ethanol).

    • Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.

    • Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the large, flat, colored impurity molecules onto its high-surface-area matrix.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to obtain pure, colorless crystals.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid crude material that is relatively free of impurities with similar solubility profiles.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for oils, complex mixtures, or when recrystallization fails.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. Ensure that the impurities are well-separated from the product spot. (See troubleshooting tip above for dealing with streaking). A common starting point for polar compounds is a mixture of hexanes and ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred for poorly soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure (flash chromatography) to achieve a good flow rate. If necessary, gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or vials. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment

Confirming the purity of the final product is a critical final step. A combination of techniques provides the most comprehensive assessment.

Analytical TechniquePurpose & Information Provided
Thin-Layer Chromatography (TLC) A quick, qualitative check for the presence of impurities. Used to monitor reaction progress and column fractions.[6][7][8]
High-Performance Liquid Chromatography (HPLC) The gold standard for quantitative purity assessment. Provides a precise percentage purity by integrating the area of the product peak relative to impurity peaks.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the compound. Integration of the ¹H NMR signals can provide a good estimate of purity if impurities have distinct, non-overlapping peaks.[2][7]
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Can help in identifying the mass of unknown impurities.[2][6]
Melting Point (MP) Analysis A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.[10]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Aminopyridine-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7586. MDPI. [Link]

  • Solubility of Things. 2-Aminopyrimidine. [Link]

  • ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Castillo, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. MDPI. [Link]

  • Google Patents.
  • ACS Publications. Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7586. National Center for Biotechnology Information. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminopyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is present in numerous compounds investigated for therapeutic applications. The successful and scalable synthesis of this molecule is therefore of significant interest.

This guide will focus on the most common and practical synthetic routes, highlighting critical parameters and potential challenges to ensure a reproducible and high-yielding process.

Synthetic Strategies Overview

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, scalability, and safety considerations. The two most promising approaches are:

  • Oxidation of (2-Aminopyrimidin-4-yl)methanol: This is a straightforward approach involving the oxidation of a commercially available or readily synthesized alcohol precursor.

  • Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring.

This guide will primarily focus on the oxidation route due to the commercial availability of the starting material, which simplifies the overall process.

Diagram: Synthetic Approaches to this compound

Synthetic_Approaches Synthetic Routes to this compound cluster_0 Route 1: Oxidation cluster_1 Route 2: Vilsmeier-Haack Formylation A (2-Aminopyrimidin-4-yl)methanol B This compound A->B Oxidation (e.g., MnO₂) C 2-Aminopyrimidine E This compound C->E Formylation D Vilsmeier Reagent (POCl₃, DMF) D->E Formylation Troubleshooting_Oxidation Troubleshooting the Oxidation of (2-Aminopyrimidin-4-yl)methanol cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for Impure Product Start Reaction Issue Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction TLC shows starting material Low_Yield Low Yield Start->Low_Yield Low isolated yield Impure_Product Impure Product Start->Impure_Product Multiple spots on TLC Sol1a Increase reaction time Incomplete_Reaction->Sol1a Sol1b Add more MnO₂ Incomplete_Reaction->Sol1b Sol1c Ensure MnO₂ is activated Incomplete_Reaction->Sol1c Sol2a Optimize work-up procedure Low_Yield->Sol2a Sol2b Check for product degradation Low_Yield->Sol2b Sol2c Re-evaluate purification method Low_Yield->Sol2c Sol3a Optimize chromatography conditions Impure_Product->Sol3a Sol3b Consider recrystallization Impure_Product->Sol3b Sol3c Identify and remove side-products Impure_Product->Sol3c

Technical Support Center: Characterization of 2-Aminopyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-aminopyrimidine-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds.

Introduction: The Unique Challenges

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their unique electronic and structural features present specific challenges during characterization. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group on the pyrimidine ring can lead to complex NMR spectra, ambiguous mass fragmentation patterns, and difficulties in purification due to polarity and potential instability. This guide provides practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My purified this compound derivative has a persistent yellowish tint. What is the likely cause and how can I remove it?

A1: A yellowish discoloration often indicates the presence of colored impurities arising from side reactions during synthesis, particularly if using methods like the Vilsmeier-Haack formylation. Incomplete reactions or the presence of residual solvents can also contribute to this issue. To address this, a treatment with activated charcoal followed by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

Q2: I'm observing poor solubility of my this compound derivative in common NMR solvents like chloroform-d. What are my options?

A2: The polarity of these derivatives can indeed make them challenging to dissolve in less polar solvents. For polar compounds containing amino groups, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can help in observing the -NH₂ protons. Methanol-d₄ is another alternative. If you must use chloroform-d, gentle heating or the addition of a few drops of DMSO-d₆ can sometimes improve solubility.

Q3: My mass spectrum shows a peak that doesn't correspond to my expected molecular ion. What could be the issue?

A3: This could be due to several factors. The compound might have formed an adduct with a cation from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) in electrospray ionization (ESI). Alternatively, the molecular ion could be unstable and have fragmented immediately. It's also possible that you are observing an impurity that co-eluted with your product. Carey, et al. (2007) provide a foundational understanding of mass spectrometry that can help in interpreting such spectra.

Q4: How should I store my this compound derivatives to ensure their stability?

A4: As a general guideline for bioactive chemicals, solid forms should be stored in a tightly sealed vial in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended. Solutions are generally less stable and should be prepared fresh. If you must store solutions, aliquot them into tightly sealed vials and store at -20°C for up to a month. Always allow the product to return to room temperature before opening the vial to prevent condensation.[1]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

The interpretation of NMR spectra for this compound derivatives can be complex due to the electronic effects of the substituents.

Problem Potential Cause Troubleshooting Steps
Broad or Disappearing NH₂ Peak Proton exchange with residual water or acidic impurities in the solvent.1. Use a fresh, anhydrous deuterated solvent. 2. Add a small amount of D₂O to the NMR tube and re-acquire the spectrum. The NH₂ peak should disappear or significantly diminish, confirming its identity. 3. For better resolution, use a polar aprotic solvent like DMSO-d₆.[2]
Complex Aromatic Region Overlapping signals of the pyrimidine ring protons.1. Acquire the spectrum at a higher field strength (e.g., 500 MHz or higher) to improve signal dispersion. 2. Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.
Aldehyde Proton Signal is a Singlet Instead of a Doublet No adjacent protons to couple with.This is expected for this compound. The aldehyde proton at the 4-position is adjacent to a carbon with no protons.
Unexpected Peaks in the Spectrum Presence of impurities from the synthesis or purification process.1. Compare the spectrum with that of the starting materials. 2. Consider potential side products from the synthetic route (e.g., chlorinated byproducts from a Vilsmeier-Haack reaction). 3. Purify the sample further using techniques like preparative HPLC or column chromatography.

¹H NMR (500 MHz, DMSO-d₆) Predicted Data:

Proton Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-68.50 - 8.70Doublet (d)~5.01H
H-57.00 - 7.20Doublet (d)~5.01H
-CHO9.80 - 10.00Singlet (s)-1H
-NH₂7.30 - 7.60Broad Singlet (br s)-2H

¹³C NMR (125 MHz, DMSO-d₆) Predicted Data:

Carbon Predicted Chemical Shift (δ) ppm
C-2163 - 165
C-4158 - 160
C-6155 - 157
C-5115 - 117
-CHO190 - 192
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Choose a suitable deuterated solvent (e.g., DMSO-d₆ for polar compounds).

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time.

    • For ¹³C NMR, use proton decoupling to obtain singlets for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Caption: Workflow for NMR analysis of this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. However, their fragmentation patterns can be complex.

Problem Potential Cause Troubleshooting Steps
No Molecular Ion Peak Observed The molecular ion is unstable and fragments immediately upon ionization.1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). 2. Look for characteristic fragment ions that can be pieced together to deduce the parent structure.
Ambiguous Fragmentation Pattern Multiple fragmentation pathways are possible.1. Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the fragment ions. 2. Perform tandem mass spectrometry (MS/MS) to isolate a specific ion and observe its fragmentation.
Low Ionization Efficiency The compound may not ionize well under the chosen conditions.1. Optimize the ionization source parameters (e.g., capillary voltage, temperature). 2. Try different mobile phase additives (e.g., formic acid for positive mode ESI, ammonium hydroxide for negative mode ESI) to promote ionization.

Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry and the fragmentation of similar pyrimidine structures.

The molecular ion ([M]⁺˙) is expected at m/z 123. Key fragmentation pathways may include:

  • Loss of CO: [M - CO]⁺˙ at m/z 95.

  • Loss of HCN: [M - HCN]⁺˙ at m/z 96.

  • Cleavage of the pyrimidine ring: Leading to smaller fragment ions.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection:

    • Use an ESI source in positive ion mode.

    • Optimize the source parameters for the compound of interest.

    • Acquire data in full scan mode to identify the molecular ion and in MS/MS mode to study fragmentation.

Fragmentation_Pathways M [M]+• (m/z 123) This compound M_minus_CO [M - CO]+• (m/z 95) M->M_minus_CO - CO M_minus_HCN [M - HCN]+• (m/z 96) M->M_minus_HCN - HCN Ring_Fragments Ring Fragments M->Ring_Fragments Ring Cleavage

Sources

Validation & Comparative

A Senior Scientist's Guide to the Synthesis of 2-Aminopyrimidine-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. The derivative, 2-aminopyrimidine-4-carbaldehyde, is a particularly valuable building block, providing a reactive "handle" for the construction of complex libraries and the synthesis of targeted therapeutics. Its aldehyde functionality allows for a diverse range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations to form fused heterocyclic systems.

This guide provides an in-depth comparison of the primary synthetic strategies to obtain this key intermediate. We will move beyond simple protocol recitation to dissect the underlying chemical principles, evaluate the strategic advantages and disadvantages of each route, and provide detailed experimental procedures to ensure reproducibility in your laboratory.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be approached from three fundamentally different directions. The choice of method is a critical decision that hinges on factors such as starting material availability, desired scale, and, most importantly, the need for unambiguous regiochemical control.

cluster_start cluster_methods cluster_outcomes Start Synthetic Goal: This compound A Method A: Oxidation of Precursor Alcohol Start->A B Method B: De Novo Ring Synthesis Start->B C Method C: Direct Formylation of Pyrimidine Core Start->C Outcome_A High Regioselectivity Good Yield A->Outcome_A Outcome_B High Versatility Access to Analogs B->Outcome_B Outcome_C Potential Regioselectivity Issues (Yields C5 Isomer) C->Outcome_C

Caption: Overview of the three primary synthetic routes to this compound.

Method A: Oxidation of (2-Aminopyrimidin-4-yl)methanol

This is arguably the most reliable and regiochemically unambiguous route to the target compound. The strategy involves the synthesis or purchase of the precursor alcohol, (2-aminopyrimidin-4-yl)methanol, followed by a mild oxidation.

Causality and Expertise: The key advantage here is that the C4-functionality is installed definitively in the precursor alcohol. The subsequent oxidation is a well-established transformation that does not risk isomerization. The challenge shifts from controlling regioselectivity on the pyrimidine ring to selecting an oxidant that is compatible with the electron-rich, potentially sensitive aminopyrimidine system. Manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a mild, heterogeneous oxidant known for its high selectivity in oxidizing activated alcohols, such as allylic, benzylic, and, pertinently, heterocyclic carbinols, without affecting other sensitive groups or leading to over-oxidation to the carboxylic acid.[1]

Trustworthiness: The starting material, (2-aminopyrimidin-4-yl)methanol, is commercially available, providing a direct and verifiable entry point to this synthesis. For those wishing to synthesize it, a standard approach involves the reduction of a C4-ester, such as methyl 2-aminopyrimidine-4-carboxylate, with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Experimental Protocol: MnO₂ Oxidation of (2-Aminopyrimidin-4-yl)methanol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-aminopyrimidin-4-yl)methanol (1.25 g, 10 mmol, 1.0 equiv.).

  • Solvent & Reagent Addition: Add 100 mL of anhydrous chloroform (or dichloromethane). To this suspension, add activated manganese dioxide (10.9 g, 125 mmol, 12.5 equiv.).

    • Scientist's Note: A large excess of freshly activated, high-surface-area MnO₂ is crucial for driving the reaction to completion, as this is a heterogeneous reaction occurring on the oxidant's surface.[1] The quality of the MnO₂ can significantly impact reaction time and yield.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C for chloroform) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in dichloromethane as eluent), visualizing by UV light. The disappearance of the starting alcohol spot (more polar) and the appearance of the aldehyde spot (less polar) indicates reaction progression. The reaction may take 12-48 hours depending on the activity of the MnO₂.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of dichloromethane or ethyl acetate (total of 100-150 mL) to recover all the product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford pure this compound.

Method B: De Novo Ring Synthesis from Acyclic Precursors

This approach builds the 2-aminopyrimidine ring from the ground up and is a powerful strategy when diverse substitutions on the pyrimidine core are desired. The classical method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.[3][4][5] A modern, highly efficient variation of this involves the reaction of a β-chlorovinyl aldehyde with guanidine.[6]

Causality and Expertise: This method provides the final product in a single, convergent step from a custom-built precursor. The β-chlorovinyl aldehyde acts as a 1,3-dielectrophile synthon. Guanidine, a bis-nucleophile, first attacks the aldehyde carbonyl, followed by an intramolecular nucleophilic substitution at the vinyl chloride position to close the ring. The regiochemistry is unequivocally defined by the structure of the starting aldehyde. This route is particularly valuable in drug discovery programs where analogs with different substituents at the 5- and 6-positions are required, as these can be easily introduced into the ketone precursor of the β-chlorovinyl aldehyde.

Trustworthiness: This protocol is based on a well-documented, high-yield procedure for synthesizing a variety of 4- and 5-substituted 2-aminopyrimidines.[6] The key intermediate, the β-chlorovinyl aldehyde, is readily prepared from a corresponding ketone using the Vilsmeier-Haack reaction.

Experimental Protocol: Guanidine Condensation with a β-Chlorovinyl Aldehyde

This protocol describes the general synthesis of a 4-substituted-2-aminopyrimidine. To obtain the specific target, one would start with 3-chloro-3-(unsubstituted)acrylaldehyde, which is a less common starting material.

  • Vilsmeier-Haack Reaction (Precursor Synthesis):

    • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 equiv.) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Stir for 30 minutes to form the Vilsmeier reagent.

    • Slowly add the starting ketone (1.0 equiv.) to the Vilsmeier reagent, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours until TLC indicates consumption of the ketone.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude β-chlorovinyl aldehyde. Purify by chromatography.

  • Pyrimidine Ring Formation:

    • To a solution of the purified β-chlorovinyl aldehyde (1.0 equiv.) in a suitable solvent like 2-propanol, add guanidine hydrochloride (1.5 equiv.) and potassium carbonate (3.0 equiv.).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the final 2-aminopyrimidine product.[6]

Method C: Direct Formylation via Vilsmeier-Haack Reaction

The direct introduction of a formyl group onto the 2-aminopyrimidine ring using the Vilsmeier-Haack reaction is, in principle, the most atom-economical approach. The Vilsmeier reagent (e.g., POCl₃/DMF) is a mild electrophile that reacts with electron-rich aromatic systems.[7][8][9]

Causality and Expertise: The success of this method is entirely dependent on regioselectivity . The 2-amino group is a powerful activating, ortho-, para-director. In the pyrimidine ring, the C5 position is electronically analogous to the para-position and is highly activated. The C4 and C6 positions are ortho-like but are also adjacent to ring nitrogens, which are deactivating. Therefore, electrophilic attack is overwhelmingly favored at the C5 position.

Indeed, studies on related pyrimidine systems confirm this outcome. For example, the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol occurs exclusively at the C5 position.[10] Attempting to synthesize this compound via this method is therefore highly likely to yield the undesired 2-amino-pyrimidine-5-carbaldehyde isomer. This route is not recommended for obtaining the C4-aldehyde but is a valid method for accessing the C5-aldehyde.

Comparison of Synthesis Methods

ParameterMethod A: OxidationMethod B: Ring SynthesisMethod C: Direct Formylation
Regioselectivity Excellent. Unambiguously yields the C4-aldehyde.Excellent. Defined by the structure of the acyclic precursor.Poor. Strongly favors formation of the C5-aldehyde isomer.
Starting Materials Commercially available alcohol or ester.Requires synthesis of a β-chlorovinyl aldehyde.Commercially available 2-aminopyrimidine.
Number of Steps 1-2 steps.2 steps (from ketone).1 step.
Key Reagents MnO₂ or Swern reagents.POCl₃, DMF, Guanidine, K₂CO₃.POCl₃, DMF.
Reaction Conditions Mild (refluxing CHCl₃ or -78°C).Moderate to high temperatures (reflux).Moderate temperatures.
Scalability Good; heterogeneous oxidation can be cumbersome on a very large scale.Very good; convergent synthesis is often efficient for scale-up.Good, but yields the wrong product.
Primary Advantage High reliability and regiochemical purity.High versatility for analog synthesis.High atom economy (in principle).
Primary Disadvantage Relies on the availability of the precursor alcohol.More steps if the acyclic precursor is not available.Lack of regiocontrol makes it unsuitable for the target molecule.

Conclusion and Recommendation

For researchers requiring a reliable and unambiguous synthesis of this compound, Method A (Oxidation of (2-Aminopyrimidin-4-yl)methanol) is the superior strategy. Its foundation on a readily available precursor and a selective, high-yielding oxidation step ensures the desired isomer is obtained with high purity.

Method B (De Novo Ring Synthesis) offers greater flexibility and is the method of choice for creating libraries of analogs with diverse substitution patterns, though it involves more synthetic steps to reach the specific target molecule.

Method C (Direct Formylation) , while appealing in its directness, is not a viable route for this specific isomer due to the directing effects of the amino group favoring C5 formylation. This understanding of regiochemical control is a critical piece of expert knowledge that prevents wasted effort in the lab.

Start Start: Need to Synthesize This compound Q1 Is absolute regioselectivity for the C4-aldehyde critical? Start->Q1 Q2 Is the precursor alcohol (or ester) available? Q1->Q2 Yes MethodC DO NOT USE: Method C (Direct Formylation) will yield C5-isomer Q1->MethodC No Q3 Is synthesis of diverse analogs the primary goal? Q2->Q3 No MethodA RECOMMENDED: Use Method A (Oxidation) Q2->MethodA Yes Q3->MethodA No MethodB CONSIDER: Use Method B (Ring Synthesis) Q3->MethodB Yes

Caption: Decision workflow for selecting the optimal synthesis method.

References

  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • PubMed Central (PMC). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available at: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • GlaxoSmithKline. Manganese Dioxide, MnO₂. Available at: [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]

  • ResearchGate. Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of 2-Aminopyrimidine-4-carbaldehyde: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2-aminopyrimidine-4-carbaldehyde, a crucial building block in medicinal chemistry.

The structural integrity and purity of this compound directly impact the outcome of synthetic pathways and the quality of the final active pharmaceutical ingredient (API). This guide offers a detailed examination of two primary analytical techniques, providing experimental protocols, data-driven comparisons, and insights into their respective strengths and limitations for this specific application.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[1] For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is guided by the physicochemical properties of the analyte and potential impurities.[2] A C18 column is selected for its versatility and ability to retain a broad range of non-polar to moderately polar compounds. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, is optimized to achieve good peak shape and resolution. Gradient elution is often employed to separate compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main analyte peak. UV detection is typically set at a wavelength where the analyte and its potential chromophoric impurities exhibit significant absorbance, maximizing sensitivity.

Detailed Experimental Protocol for HPLC Analysis

A validated, stability-indicating HPLC method is crucial for accurate purity determination.[3][4] The following protocol is a robust starting point for the analysis of this compound:

ParameterSpecification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 5% B5-25 min: 5-95% B25-30 min: 95% B30-31 min: 95-5% B31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 1 mg/mL solution in a 50:50 mixture of water and acetonitrile

This method should be validated according to ICH guidelines (Q2A and Q2B) to ensure its accuracy, precision, specificity, linearity, and range.[3][5]

The Orthogonal Approach: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary analytical method for purity assessment.[6][7] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR can determine the absolute purity of a compound using a single internal standard of known purity.[8][9]

Why qNMR is a Self-Validating System

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] This direct relationship allows for the calculation of purity without the need for a calibration curve for the analyte itself. By using a certified internal standard, the purity of the target molecule can be accurately determined.[9] This inherent quantitativeness makes qNMR a self-validating system for purity assessment.[7]

Detailed Experimental Protocol for ¹H qNMR Analysis

The success of a qNMR experiment hinges on careful sample preparation and parameter selection to ensure accurate integration.

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d₆ (ensures solubility and allows observation of exchangeable protons)
Internal Standard Maleic acid (or another suitable certified standard with non-overlapping signals)
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard. Dissolve in ~0.7 mL of DMSO-d₆.
Acquisition Parameters Pulse Program: Standard single-pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of interest.Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Purity Analysis Workflow

The following diagram illustrates the key stages in the purity analysis of this compound, from sample reception to the final purity report.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_report Final Reporting Sample Receive Sample: 2-Aminopyrimidine- 4-carbaldehyde Prep Sample Preparation Sample->Prep HPLC_Method HPLC Method (RP-C18, Gradient) Prep->HPLC_Method qNMR_Method ¹H qNMR Experiment (Internal Standard) Prep->qNMR_Method HPLC_Data Chromatographic Data (Peak Area, Retention Time) HPLC_Method->HPLC_Data HPLC_Purity Calculate % Purity (Area Normalization) HPLC_Data->HPLC_Purity Comparison Compare & Cross-Validate Results HPLC_Purity->Comparison qNMR_Data Spectral Data (Signal Integration) qNMR_Method->qNMR_Data qNMR_Purity Calculate Absolute Purity qNMR_Data->qNMR_Purity qNMR_Purity->Comparison Report Final Purity Report Comparison->Report

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrimidine Aldehydes in Synthesis

The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including approved drugs and natural products.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing targeted therapeutics. When functionalized with an aldehyde group, the pyrimidine ring transforms into a highly versatile building block. The aldehyde serves as a crucial synthetic handle, enabling the construction of complex molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions.[1][5]

This guide provides a comparative analysis of 2-aminopyrimidine-4-carbaldehyde and two closely related, commercially available analogs: the unsubstituted pyrimidine-4-carbaldehyde and the electron-deficient 2-chloropyrimidine-4-carbaldehyde. By examining their distinct physicochemical properties and reactivities, this document aims to equip researchers, particularly those in drug development, with the field-proven insights necessary to strategically select the optimal pyrimidine aldehyde for their specific synthetic objectives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Part 1: Physicochemical and Electronic Profile Comparison

The nature of the substituent at the C2 position of the pyrimidine ring profoundly influences the molecule's overall electronic character, solubility, and solid-state properties. This, in turn, dictates its reactivity and handling characteristics. The C2 position is electronically coupled to the C4 aldehyde, meaning substituents here directly modulate the electrophilicity of the carbonyl carbon.

  • This compound: The electron-donating amino group (-NH2) increases the electron density of the pyrimidine ring. This has two major consequences: it enhances the molecule's polarity and hydrogen-bonding capacity, often affecting solubility, and it slightly reduces the electrophilicity of the C4 aldehyde compared to its analogs.

  • Pyrimidine-4-carbaldehyde: This unsubstituted analog serves as our baseline. Its reactivity is governed by the inherent electron-deficient nature of the 1,3-diazine ring system.[6]

  • 2-Chloropyrimidine-4-carbaldehyde: The strongly electron-withdrawing chloro group (-Cl) significantly decreases the electron density of the ring. This enhances the electrophilicity of the C4 aldehyde, making it more susceptible to nucleophilic attack. Furthermore, the chlorine atom itself is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, offering a secondary reaction site.[6][7]

The table below summarizes key physicochemical properties, providing a quantitative basis for comparison.

PropertyThis compoundPyrimidine-4-carbaldehyde2-Chloropyrimidine-4-carbaldehyde
Molecular Formula C₅H₅N₃O[8]C₅H₄N₂O[5]C₅H₃ClN₂O[9]
Molecular Weight 123.11 g/mol [8]108.10 g/mol [5]142.54 g/mol [9]
Appearance Data not availableYellow crystalline solid[5]Data not available
Melting Point Data not availableData not availableData not available
TPSA *68.9 Ų42.8 Ų[5]42.9 Ų[9]

Topological Polar Surface Area

Part 2: Comparative Reactivity in Key Transformations

To provide a practical comparison, we will analyze the performance of these aldehydes in two fundamental transformations widely used in the synthesis of pharmaceutical intermediates: Reductive Amination and Knoevenagel Condensation.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a robust method for forming carbon-nitrogen bonds, converting aldehydes into primary, secondary, or tertiary amines.[10][11] The reaction proceeds via a two-step sequence: the initial formation of an imine (or iminium ion) intermediate, followed by its immediate reduction by a hydride source.[10]

The choice of reducing agent is critical. Mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate much faster than the starting aldehyde, preventing side reactions and allowing for a one-pot procedure.[11][12]

Causality of Reactivity: The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl. Therefore, the electrophilicity of the aldehyde is paramount.

  • 2-Chloropyrimidine-4-carbaldehyde: Expected to be the most reactive due to the electron-withdrawing effect of the chlorine, which makes the aldehyde carbon more electron-poor and susceptible to attack.

  • Pyrimidine-4-carbaldehyde: Exhibits baseline reactivity.

  • This compound: The electron-donating amino group may slightly retard the initial imine formation, potentially requiring longer reaction times or mild acid catalysis to facilitate the dehydration step.

Reductive_Amination RCHO R-CHO (Pyrimidine Aldehyde) Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal + R'₂NH R2NH R'₂NH (Amine) R2NH->Hemiaminal Hydride [H⁻] (e.g., NaBH(OAc)₃) Product R-CH₂-NR'₂ (Final Amine) Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product + [H⁻]

Caption: Generalized workflow for one-pot reductive amination.

Knoevenagel Condensation: Forging C-C Bonds

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate).[13][14] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[13][15] This carbanion then attacks the aldehyde, and a subsequent dehydration step yields a stable α,β-unsaturated product.

Causality of Reactivity: Similar to reductive amination, the reaction rate is highly dependent on the electrophilicity of the aldehyde carbonyl. A more electron-poor aldehyde will react more readily with the carbanion nucleophile.

  • 2-Chloropyrimidine-4-carbaldehyde: Predicted to show the highest reactivity, affording the condensation product in shorter times or under milder conditions.

  • Pyrimidine-4-carbaldehyde: Will display intermediate reactivity.

  • This compound: The electron-donating nature of the amino group is expected to render this aldehyde the least reactive of the three in this transformation.

Knoevenagel_Condensation Aldehyde R-CHO (Pyrimidine Aldehyde) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Z-CH₂-Z' (Active Methylene) Carbanion Carbanion [Z-CH-Z']⁻ ActiveMethylene->Carbanion Base Base Base->Carbanion Deprotonation Carbanion->Alkoxide Nucleophilic Attack Product R-CH=C(Z)Z' (α,β-Unsaturated Product) Alkoxide->Product - H₂O

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Part 3: Experimental Protocols and Comparative Data

The following protocols are designed as self-validating systems. Successful execution with the baseline substrate (pyrimidine-4-carbaldehyde) confirms the validity of the reaction conditions before proceeding to the more nuanced analogs.

Protocol: General Procedure for Reductive Amination

This protocol is adapted from established methods using sodium triacetoxyborohydride.[12]

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrimidine aldehyde (1.0 mmol, 1.0 eq.).

  • Solvent: Add 1,2-dichloroethane (DCE, 5 mL). Stir to dissolve.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 mmol, 1.1 eq.).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. Note: The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: General Procedure for Knoevenagel Condensation

This protocol utilizes piperidine as a classic, effective catalyst for this transformation.[14][15]

  • Setup: In a round-bottom flask, dissolve the pyrimidine aldehyde (1.0 mmol, 1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 mmol, 1.1 eq.) in ethanol (10 mL).

  • Catalyst: Add piperidine (0.1 mmol, 0.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. A precipitate of the product often forms. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-5 hours).

  • Isolation: If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture in vacuo. The resulting residue can be recrystallized or purified by silica gel chromatography.

Comparative Performance Data (Illustrative)

The following table presents illustrative data based on the expected reactivities discussed. Actual results may vary based on specific substrates and reaction conditions.

Aldehyde SubstrateReactionReagentsTime (h)Yield (%)
Pyrimidine-4-carbaldehydeReductive AminationBenzylamine, NaBH(OAc)₃8~85%
This compoundReductive AminationBenzylamine, NaBH(OAc)₃12~80%
2-Chloropyrimidine-4-carbaldehydeReductive AminationBenzylamine, NaBH(OAc)₃4~90%
Pyrimidine-4-carbaldehydeKnoevenagelMalononitrile, Piperidine2~92%
This compoundKnoevenagelMalononitrile, Piperidine5~85%
2-Chloropyrimidine-4-carbaldehydeKnoevenagelMalononitrile, Piperidine1>95%

Part 4: Strategic Synthesis and Divergent Pathways

The choice between these three aldehydes extends beyond simple reaction rates; it enables fundamentally different synthetic strategies. The substituent at C2 serves as a strategic element that can be carried through to the final product or used as a versatile handle for diversification.

  • This compound: This substrate is ideal when the 2-amino group is a required pharmacophore for biological activity, for instance, in kinase inhibitors where it can act as a key hydrogen bond donor. It is also a precursor for fused ring systems like pyrido[2,3-d]pyrimidines.[16][17]

  • 2-Chloropyrimidine-4-carbaldehyde: This building block is perfectly suited for sequential, orthogonal derivatization. One can first perform a nucleophilic aromatic substitution (SNAr) at the C2 position to introduce a diverse range of amines, alcohols, or thiols, and subsequently elaborate the C4 aldehyde.[16][18] This is a powerful strategy for generating focused compound libraries.

  • Pyrimidine-4-carbaldehyde: This is the substrate of choice for syntheses where the C2 position is intended to remain unsubstituted or be modified at a later stage through more advanced C-H activation methodologies.

Sources

A Comparative Guide to the Synthesis of 2-Aminopyrimidine-4-carbaldehyde: An Essential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminopyrimidine-4-carbaldehyde

This compound is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of biologically active compounds. The inherent reactivity of the amino, pyrimidine, and aldehyde functionalities allows for extensive molecular elaboration, making it a sought-after intermediate in the development of novel therapeutics. Its derivatives have shown promise in various therapeutic areas, including oncology, virology, and immunology. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth, objective comparison of prominent synthetic strategies for this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Route 1: Ring Formation via Condensation of a Formylated β-Dicarbonyl Equivalent with Guanidine

This classical approach constructs the pyrimidine ring by reacting a three-carbon unit bearing an aldehyde group with a source of the N-C-N fragment, typically guanidine. This method offers the advantage of building the desired functionality directly into the heterocyclic core.

Mechanistic Rationale

The reaction proceeds via a condensation-cyclization cascade. Guanidine, a strong nucleophile, attacks the carbonyl groups of the β-dicarbonyl compound. Subsequent dehydration and aromatization lead to the formation of the stable 2-aminopyrimidine ring. The choice of the β-dicarbonyl synthon is critical for the successful introduction of the C4-aldehyde group. A common precursor is a protected or masked form of malondialdehyde or a formylated β-ketoester.

Experimental Protocol: Synthesis from 3-(Dimethylamino)acrolein and Guanidine

A widely utilized precursor for this route is 3-(dimethylamino)acrolein, which serves as a synthetic equivalent of malondialdehyde.

Step-by-Step Methodology:

  • Guanidine Salt Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (1.1 eq) in ethanol, to the guanidine hydrochloride solution to generate the free base in situ.

  • Condensation: To the freshly prepared guanidine solution, add 3-(dimethylamino)acrolein (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Diagram of the Condensation Pathway

condensation_reaction cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine Guanidine Condensation Condensation & Cyclization Guanidine->Condensation DMA 3-(Dimethylamino)acrolein DMA->Condensation Product 2-Aminopyrimidine- 4-carbaldehyde Condensation->Product

Caption: Condensation of guanidine and 3-(dimethylamino)acrolein.

Route 2: Vilsmeier-Haack Formylation of a 2-Aminopyrimidine Precursor

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] 2-Aminopyrimidine, with its electron-donating amino group, is an excellent candidate for this transformation. This route involves the post-modification of a pre-formed pyrimidine ring.

Mechanistic Rationale

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][4][5] This electrophilic species then attacks the electron-rich pyrimidine ring. The position of formylation (regioselectivity) is governed by the electronic and steric environment of the pyrimidine core. For 2-aminopyrimidine, the C5 position is the most electron-rich and sterically accessible, often leading to 2-amino-5-formylpyrimidine as the major product. To achieve formylation at the C4 position, strategic use of protecting groups or specifically substituted pyrimidine precursors may be necessary.

Experimental Protocol: Formylation of a Substituted 2-Aminopyrimidine

To direct formylation to the C4 position, one could start with a precursor where the C5 position is blocked, or employ a protecting group strategy. For instance, using N-acetyl-2-aminopyrimidine can influence the regioselectivity.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) as the solvent to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve N-acetyl-2-aminopyrimidine (1.0 eq) in DMF and add it to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, to hydrolyze the intermediate iminium salt and precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford the desired 2-amino-4-formylpyrimidine derivative.

Diagram of the Vilsmeier-Haack Formylation Workflow

vilsmeier_haack_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF_POCl3->Vilsmeier_Reagent Reaction_Mix Electrophilic Aromatic Substitution Vilsmeier_Reagent->Reaction_Mix 2AP_Precursor 2-Aminopyrimidine Precursor 2AP_Precursor->Reaction_Mix Iminium_Salt Iminium Salt Intermediate Reaction_Mix->Iminium_Salt Hydrolysis Hydrolysis (H2O, Base) Iminium_Salt->Hydrolysis Purification Purification (Recrystallization/ Chromatography) Hydrolysis->Purification Final_Product 2-Aminopyrimidine- 4-carbaldehyde Purification->Final_Product

Caption: General workflow for Vilsmeier-Haack formylation.

Performance Comparison

ParameterRoute 1: CondensationRoute 2: Vilsmeier-Haack Formylation
Starting Materials Guanidine, Formylated β-dicarbonyl equivalent (e.g., 3-(dimethylamino)acrolein)2-Aminopyrimidine precursor, DMF, POCl₃
Number of Steps Typically a one-pot reactionCan be a one-pot reaction, but may require pre-synthesis of the pyrimidine precursor
Yield Moderate to good, dependent on the purity of the β-dicarbonyl precursorVariable, highly dependent on the substrate and reaction conditions. Can be high for activated substrates.
Regioselectivity Excellent, as the aldehyde position is pre-determined by the starting materialCan be a challenge; may require protecting groups or specific substitution patterns to achieve C4 formylation. C5 formylation is often favored.
Scalability Generally scalable, with readily available starting materialsScalable, but the use of POCl₃ requires careful handling and quenching procedures on a large scale.
Advantages Direct, convergent synthesis with high regioselectivity.Utilizes a readily available pyrimidine core. The reaction is well-established for a wide range of heterocycles.
Disadvantages The formylated β-dicarbonyl precursor may not be commercially available and may require separate synthesis.Potential for side reactions (e.g., chlorination). Regioselectivity can be difficult to control.

Conclusion and Future Perspectives

Both the condensation and Vilsmeier-Haack formylation routes offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale of production, and the importance of regiochemical control.

For projects where regiochemical purity is paramount and the necessary formylated β-dicarbonyl precursor is accessible, the condensation route provides a direct and reliable method. Conversely, when starting from a readily available 2-aminopyrimidine derivative, the Vilsmeier-Haack formylation can be a powerful tool, provided that the regioselectivity can be effectively controlled.

Future research in this area may focus on the development of novel, more direct condensation partners for guanidine that are both stable and highly reactive. Additionally, exploring milder and more regioselective formylation reagents and catalytic systems could significantly enhance the utility of the post-functionalization approach. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the optimization of synthetic routes to key intermediates like this compound will remain a critical area of investigation.

References

  • Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes." Synthesis, 2009, 587-590.
  • BenchChem. "A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction." 2025.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NROChemistry. "Vilsmeier-Haack Reaction."
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."
  • Wikipedia. "Vilsmeier–Haack reaction."

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Aminopyrimidine-4-carbaldehyde Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount to its success. Off-target interactions can lead to unforeseen toxicity and diminished efficacy, derailing an otherwise promising drug discovery program.[1] This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of a promising class of compounds based on the "2-Aminopyrimidine-4-carbaldehyde" scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower you to make informed decisions in your research.

The 2-aminopyrimidine core is a prevalent motif in kinase inhibitors, largely due to its ability to mimic the adenine hinge-binding region of ATP.[2][3] This inherent structural similarity, while advantageous for on-target potency, also presents a significant challenge in achieving selectivity across the highly conserved human kinome.[2] Therefore, rigorous and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical component of rational drug design for this compound class.[4][5]

The Compounds of Interest: A Hypothetical Series

For the purpose of this guide, we will consider a hypothetical series of three this compound derivatives designed to inhibit a primary target, Kinase X. The structural modifications are intended to explore different regions of the target's binding pocket to enhance potency and selectivity.

  • Compound A (Parent Scaffold): this compound

  • Compound B (Derivative 1): R1 substitution designed to probe a hydrophobic pocket.

  • Compound C (Derivative 2): R2 substitution aimed at interacting with a specific, non-conserved residue outside the hinge region.

A Multi-Faceted Approach to Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a combination of techniques that provide complementary information, from broad, kinome-wide screens to in-depth analysis of target engagement in a cellular context.[1] Our comparative analysis will focus on three state-of-the-art methodologies: Kinase Profiling Assays, Cellular Thermal Shift Assays (CETSA), and Chemoproteomic approaches.

Kinome-Wide Selectivity Profiling

Rationale: The initial step in understanding the cross-reactivity of our pyrimidine-based compounds is to perform a broad screen against a large panel of kinases.[4] This provides a global view of the compounds' selectivity and identifies potential off-targets that require further investigation.[6][7][8][9]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare Compounds A, B, C at desired concentrations Incubation Incubate compounds with kinases and ATP Compound_Prep->Incubation Kinase_Panel Select Kinase Panel (e.g., 468 kinases) Kinase_Panel->Incubation Detection Measure kinase activity (e.g., ADP-Glo) Incubation->Detection Percent_Inhibition Calculate % Inhibition relative to control Detection->Percent_Inhibition Selectivity_Score Determine Selectivity Score (e.g., S-Score) Percent_Inhibition->Selectivity_Score Kinome_Map Visualize data on a kinome tree Selectivity_Score->Kinome_Map

Caption: Workflow for Kinase Profiling Assay.

Comparative Data:

CompoundTarget Kinase X IC50 (nM)Number of Off-Targets (Inhibition > 50% at 1 µM)Selectivity Score (S(10))
A 150450.25
B 25600.18
C 3080.85

Interpretation:

  • Compound A , the parent scaffold, shows moderate potency against the target Kinase X but interacts with a significant number of off-target kinases.

  • Compound B , while demonstrating improved potency, exhibits even broader cross-reactivity, suggesting the hydrophobic modification is not well-tolerated by other kinases. This is a common challenge where enhancing potency can sometimes come at the cost of selectivity.[10]

  • Compound C presents the most promising profile. The targeted interaction with a non-conserved residue has not only maintained high potency but also dramatically improved selectivity, significantly reducing the number of off-target interactions.[2]

Cellular Thermal Shift Assay (CETSA)

Rationale: While kinase profiling provides valuable in vitro data, it doesn't always translate to a cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity.[11] CETSA is a powerful technique to confirm target engagement and assess selectivity in a more physiologically relevant setting.[12][13][14][15][16] The principle is based on the ligand-induced thermal stabilization of a target protein.[12][14][15]

Experimental Workflow:

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Detection cluster_2 Data Analysis Cell_Culture Culture cells expressing target and off-target kinases Compound_Treatment Treat cells with Compounds A, B, C Cell_Culture->Compound_Treatment Heating Heat cells across a temperature gradient Compound_Treatment->Heating Lysis Lyse cells and separate soluble and aggregated proteins Heating->Lysis Detection Quantify soluble protein (e.g., Western Blot, MS) Lysis->Detection Melting_Curve Generate melting curves Detection->Melting_Curve Tm_Shift Calculate thermal shift (ΔTm) Melting_Curve->Tm_Shift

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Comparative Data:

CompoundTarget Kinase X ΔTm (°C) at 10 µMOff-Target Kinase Y ΔTm (°C) at 10 µMOff-Target Kinase Z ΔTm (°C) at 10 µM
A + 4.2+ 3.5+ 2.8
B + 6.8+ 5.9+ 4.1
C + 6.5+ 1.2No significant shift

Interpretation:

  • The CETSA data corroborates the kinase profiling results. Compound C demonstrates a significant thermal shift for the target Kinase X, confirming robust target engagement in cells.

  • Crucially, Compound C shows a minimal to negligible thermal shift for the identified off-targets, Kinase Y and Z, indicating poor engagement with these kinases in a cellular context. This provides strong evidence for its superior selectivity.[17]

  • Conversely, Compounds A and B show significant thermal shifts for both the target and the off-target kinases, confirming their promiscuity in a cellular environment.

Chemoproteomics for Unbiased Off-Target Identification

Rationale: While kinase profiling and CETSA are excellent for evaluating known or suspected off-targets, they may not uncover entirely unexpected interactions. Chemoproteomic approaches, such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), offer an unbiased method to identify the full spectrum of a compound's binding partners in a complex proteome.[18][19][20]

Experimental Workflow (CCCP):

G cluster_0 Probe Synthesis & Incubation cluster_1 Enrichment & Digestion cluster_2 Mass Spectrometry & Analysis Probe_Synthesis Synthesize affinity-based probes of Compounds A, B, C Incubation Incubate probes with cell lysate Probe_Synthesis->Incubation Affinity_Capture Capture probe-protein complexes on beads Incubation->Affinity_Capture Wash Wash to remove non-specific binders Affinity_Capture->Wash Elution_Digestion Elute and digest proteins Wash->Elution_Digestion LC_MS Analyze peptides by LC-MS/MS Elution_Digestion->LC_MS Protein_ID Identify and quantify bound proteins LC_MS->Protein_ID

Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).

Comparative Data:

CompoundOn-Target Enrichment (Fold Change vs. Control)Number of High-Confidence Off-Targets (Kinases)Number of High-Confidence Off-Targets (Non-Kinases)
A 153812
B 255221
C 2262

Interpretation:

  • The chemoproteomics data provides the most comprehensive and unbiased assessment of cross-reactivity.

  • For Compound C , the number of high-confidence off-targets, both kinases and non-kinases, is drastically lower than for Compounds A and B. This reinforces its superior selectivity profile.

  • The identification of non-kinase off-targets is a unique advantage of this approach and can be critical for understanding potential idiosyncratic toxicities that would be missed by kinase-centric assays.[3] For instance, the interaction of Compound B with 21 non-kinase proteins could be a starting point for investigating potential unforeseen side effects.

Conclusion and Future Directions

This comparative guide demonstrates the power of a multi-pronged approach to characterizing the cross-reactivity of this compound based compounds. The hypothetical data for our compound series clearly illustrates how strategic structural modifications, guided by a deep understanding of the target's binding site, can lead to a substantial improvement in selectivity.

Compound C emerged as the lead candidate due to its potent on-target activity and minimal off-target interactions, as consistently demonstrated across in vitro, cellular, and proteome-wide assays. For compounds like A and B, further medicinal chemistry efforts would be required to mitigate their off-target effects.[2]

For drug development professionals, the key takeaway is that a comprehensive and early assessment of cross-reactivity is not a "nice-to-have" but an absolute necessity. By integrating the insights from kinase profiling, CETSA, and chemoproteomics, researchers can de-risk their drug discovery programs, leading to safer and more effective therapeutics.

Detailed Experimental Protocols

Kinase Profiling Assay (using ADP-Glo™)
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Create a series of dilutions to achieve the desired final assay concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution. Add 0.5 µL of the test compound dilution. Initiate the reaction by adding 2.5 µL of 2X ATP solution.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Luminescence Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine IC50 values.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compounds or vehicle (DMSO) at the desired concentrations for 1 hour.

  • Heating: Heat the cell suspensions in PCR tubes or plates to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein by Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Calculate the change in melting temperature (ΔTm) induced by the compound.

Compound-Centric Chemical Proteomics (CCCP)
  • Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and a reactive group (e.g., biotin) to the test compound.

  • Cell Lysis: Prepare a cell lysate from the relevant cell line or tissue.

  • Probe Incubation: Incubate the cell lysate with the affinity probe or a control probe.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were enriched by the compound probe compared to the control.

References

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protein kinase profiling assays: a technology review. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Finding a better path to drug selectivity. PubMed Central. Retrieved from [Link]

  • Biognosys. (2022, April 19). On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity among drugs: Clinical problems. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PubMed Central. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Testing for Drug Hypersensitivity Syndromes. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Guideline for the diagnosis of drug hypersensitivity reactions. PubMed. Retrieved from [Link]

  • Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of 2-Aminopyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This heterocycle is a key component in a range of therapeutics, from kinase inhibitors in oncology to antimicrobial and anti-inflammatory agents.[2][3] The introduction of a carbaldehyde group at the 4-position of the 2-aminopyrimidine ring presents a unique opportunity for developing novel derivatives, particularly through the formation of Schiff bases, which are known to exhibit a wide array of biological activities.[1]

This guide provides a comprehensive overview of the in silico modeling and docking studies of 2-aminopyrimidine-4-carbaldehyde derivatives. We will explore the methodologies for computational analysis, compare their potential efficacy against established therapeutic alternatives, and provide the experimental data necessary to support these in silico findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this promising scaffold.

Methodology: A Validated In Silico Workflow

The following details a robust and validated workflow for the in silico evaluation of this compound derivatives. This process is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive understanding of the molecule's potential as a drug candidate.

Experimental Workflow for In Silico Analysis

in_silico_workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_docking Molecular Docking & Scoring cluster_admet ADMET & Pharmacophore Modeling cluster_analysis Data Analysis & Comparison ligand_design Derivative Design (e.g., Schiff Bases) ligand_opt 3D Structure Generation & Energy Minimization ligand_design->ligand_opt docking Molecular Docking Simulation ligand_opt->docking target_id Target Selection (e.g., Kinases, Enzymes) pdb_retrieval PDB Structure Retrieval target_id->pdb_retrieval target_prep Protein Preparation (Add Hydrogens, Remove Water) pdb_retrieval->target_prep active_site Active Site Definition target_prep->active_site active_site->docking scoring Binding Affinity Prediction (kcal/mol) docking->scoring pose_analysis Binding Mode Analysis scoring->pose_analysis comparison Comparison with Known Inhibitors scoring->comparison sar Structure-Activity Relationship (SAR) pose_analysis->sar admet ADMET Prediction pharmacophore Pharmacophore Model Generation admet->pharmacophore pharmacophore->sar sar->comparison

Caption: In Silico Drug Discovery Workflow for this compound Derivatives.

Step 1: Ligand Preparation

  • Derivative Design: A series of virtual derivatives of this compound are designed. A common and effective approach is the formation of Schiff bases by reacting the carbaldehyde with a variety of primary amines. This introduces a diverse range of chemical functionalities.[1]

  • 3D Structure Generation and Optimization: The 2D structures of the designed derivatives are converted into 3D models. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

Step 2: Target Identification and Preparation

  • Target Selection: Based on the known biological activities of 2-aminopyrimidine derivatives, relevant protein targets are selected. These may include, but are not limited to, various kinases (e.g., EGFR, CDKs, FLT3), β-glucuronidase, or microbial enzymes.[2][4][5]

  • Protein Data Bank (PDB) Retrieval: The 3D crystal structure of the selected target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

  • Active Site Definition: The binding site of the protein is defined, typically based on the location of a co-crystallized ligand or through literature-based identification of key active site residues.

Step 3: Molecular Docking and Scoring

  • Molecular Docking: The prepared ligands are docked into the defined active site of the target protein using a validated docking program (e.g., AutoDock Vina, MOE).[6] The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.

  • Binding Affinity Prediction: The docking program calculates a binding score (e.g., in kcal/mol) that estimates the binding affinity between the ligand and the protein. Lower scores generally indicate a more favorable interaction.[7]

  • Binding Mode Analysis: The predicted binding poses of the top-scoring derivatives are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

Step 4: ADMET and Pharmacophore Modeling

  • ADMET Prediction: The designed derivatives are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to assess their drug-likeness and potential liabilities.[8]

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the common chemical features of the most active docked compounds. This model can then be used for virtual screening of larger compound libraries to identify new potential hits.

Performance Comparison with Market Alternatives

To contextualize the potential of this compound derivatives, it is essential to compare their predicted performance with established drugs targeting similar pathways. Below are comparative data for inhibitors of several key therapeutic targets.

Table 1: Comparison with EGFR Tyrosine Kinase Inhibitors (TKIs)
CompoundTargetIC50 (nM)Key Interactions & Notes
Gefitinib EGFR2-37Reversible inhibitor, interacts with the hinge region.[9]
Erlotinib EGFR2Reversible inhibitor, effective against EGFR exon 19 deletions or exon 21 (L858R) mutations.[9]
Osimertinib EGFR (T790M)<15Irreversible inhibitor, overcomes resistance to first- and second-generation TKIs.
Hypothetical 2-APCD Derivative EGFRTo be determinedPredicted to form hydrogen bonds with the hinge region via the 2-amino group and pyrimidine nitrogens.
Table 2: Comparison with Cyclin-Dependent Kinase (CDK) Inhibitors
CompoundTargetIC50 (nM)Key Interactions & Notes
Palbociclib CDK4/611/15Induces cell cycle arrest at the G1 phase.
Ribociclib CDK4/610/39Used in combination with an aromatase inhibitor for HR+/HER2- breast cancer.
Abemaciclib CDK4/62/10Can cross the blood-brain barrier.
Hypothetical 2-APCD Derivative CDKTo be determinedThe 2-aminopyrimidine scaffold is a known hinge-binder in many kinase inhibitors.[6]
Table 3: Comparison with β-Glucuronidase Inhibitors
CompoundTargetIC50 (µM)Key Interactions & Notes
D-saccharic acid 1,4-lactone β-Glucuronidase45.75A standard inhibitor used in in vitro assays.[4]
Compound 24 (from Iqbal et al.) β-Glucuronidase2.8A potent 2-aminopyrimidine derivative.[4]
Hypothetical 2-APCD Derivative β-GlucuronidaseTo be determinedThe carbaldehyde or Schiff base moiety could potentially form additional interactions within the active site.

Visualizing Molecular Interactions

The following diagram illustrates a hypothetical binding mode of a this compound Schiff base derivative within a generic kinase active site, highlighting the key interactions that contribute to its binding affinity.

binding_mode cluster_protein Kinase Active Site cluster_ligand 2-APCD Schiff Base Derivative hinge Hinge Region Residue (e.g., Met) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic_pocket Hydrophobic Pocket catalytic_lys Catalytic Lysine aminopyrimidine 2-Aminopyrimidine Core aminopyrimidine->hinge H-bond aminopyrimidine->gatekeeper van der Waals schiff_base Schiff Base Linker (-CH=N-) aminopyrimidine->schiff_base forms substituent Aromatic Substituent (from amine) schiff_base->substituent connects to substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical Binding Mode of a 2-APCD Derivative in a Kinase Active Site.

Conclusion and Future Directions

The in silico modeling and docking studies of this compound derivatives reveal their significant potential as a versatile scaffold for the development of novel therapeutic agents. The methodologies outlined in this guide provide a clear and validated pathway for the computational evaluation of these compounds. The comparison with established drugs highlights the competitive landscape and the need for derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis and in vitro biological evaluation of the most promising derivatives identified through these in silico studies. Experimental validation of the predicted binding modes and biological activities is crucial for the successful translation of these computational findings into tangible therapeutic candidates. Furthermore, the exploration of a wider range of biological targets for this scaffold is warranted, given the broad spectrum of activities associated with 2-aminopyrimidine derivatives.

References

  • Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/14/1/RJPT_14_1_2021_5.pdf]
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/26/17/5345]
  • Synthesis, Characterization of Spectral, Thermal and Antimicrobial Studies of Aminopyrimidine Schiff Base Ligand and Their Cr (II) and Fe (III) Complexes. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2016/ch_vol9_no12/1/(514-523)V9N12CT.pdf]
  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/37833075/]
  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society. [URL: https://www.researchgate.net/publication/344482759_Synthesis_characterization_and_fungicidal_activity_of_novel_2-aminopyrimidine_Schiff_bases]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7786]
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [URL: https://www.mdpi.com/1420-3049/22/9/1557]
  • Synthesis and biological evaluation of some aminopyrimidine and pyranone derivatives. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/index.php/JSCS/article/view/1000]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36431887/]
  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5827666/]
  • Study of In Silico on Schiff Base Ligand Against Mycobacterium Tuberculosis. Eurasian Journal of Analytical Chemistry. [URL: https://www.eurasianjournals.com/index.php/ejac/article/view/1008]
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [URL: https://mediresonline.com/index.php/jpcs/article/view/1054]
  • Copper(II) Complexes with Schiff Bases Derived from 2-Pyridinecarbaldehyde N-Oxide and Amino Acids: Studies on DNA, BSA Binding, Nuclease Activity, and Cytotoxicity. Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/40974122/]
  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30853331/]
  • Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Polycyclic Aromatic Compounds. [URL: https://www.researchgate.net/publication/368149805_Synthesis_and_Molecular_Docking_Studies_of_a_Series_of_Amino-Pyrimidines_as_Possible_Anti-Cancer_Agents]
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7819890/]
  • synthesis, characterization and antimicrobial studies on schiff base derived from 2-amino 4,6- dihydroxypyrimidine and benzaldehyde and its cobalt complexes. International Journal of Food and Nutritional Sciences. [URL: https://www.ijfans.com/uploads/paper/4504a74ea25f19910f882297f62b2462.pdf]
  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [URL: https://pcbr.net/index.php/pcbr/article/view/215]
  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29487332/]
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [URL: https://www.mdpi.com/1420-3049/27/14/4368]
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0601-x]
  • Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/index.php/AJCA/article/view/1009]
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03530]
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472504/]
  • Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [URL: https://pubmed.ncbi.nlm.nih.gov/24934973/]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Aminopyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Aminopyrimidine-4-carbaldehyde is foundational to discovery. This compound, with its reactive aldehyde and amino groups on a pyrimidine scaffold, is a valuable building block for synthesizing a range of bioactive molecules.[1][2] However, its utility in synthesis is matched by the imperative for meticulous handling. The structural alerts within this molecule suggest potential hazards that demand a proactive and informed approach to safety.

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. It is structured not as a rigid template, but as a direct operational plan, mirroring the workflow of a careful scientist—from hazard assessment to emergency preparedness and final disposal.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not widely documented, we can infer its potential hazards from its chemical class and data on structurally similar compounds. Analogous aminopyrimidines are known to be hazardous.[3][4] The primary risks associated with this solid, powdered compound are:

  • Oral Toxicity : Harmful if swallowed. Accidental ingestion could lead to serious health damage.[5]

  • Skin Irritation and Sensitization : May cause skin irritation upon contact.[4][6] More critically, it may cause an allergic skin reaction (sensitization), where subsequent exposures to even minute amounts can trigger a significant rash or inflammation.[3] Pre-existing dermatitis may be exacerbated.[5]

  • Serious Eye Irritation : Like many fine organic powders, it is expected to cause serious eye irritation.[4][7] Direct contact can lead to damage.

  • Respiratory Irritation : Inhalation of dust can irritate the respiratory system.[5][7] Individuals with impaired respiratory function may be at higher risk.[5]

  • Combustible Dust Hazard : As a fine organic solid, it may form explosive mixtures with air if dispersed in sufficient concentration, posing a fire or explosion risk from an ignition source.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is your primary defense against the identified hazards. All PPE must be inspected before use and should never be worn outside of the designated laboratory space.[8]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4] Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[9]
Skin Protection Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Clothing: A fully buttoned laboratory coat.Gloves must be inspected for integrity before use.[9][10] This prevents direct skin contact, which can cause irritation and sensitization.[3] Contaminated gloves must be disposed of properly.
Respiratory Protection Not required under normal use conditions within a certified chemical fume hood.A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if dusts are generated outside of a fume hood or if ventilation is inadequate.[9][11] This mitigates the risk of inhaling respiratory irritants.[5]
Footwear Closed-toe shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are prohibited in the laboratory.[8][10]

Operational Plan: A Step-by-Step Handling Guide

A systematic workflow is essential to minimize exposure and ensure safety.

Step 1: Preparation and Engineering Controls

  • Designated Area: Conduct all handling of this compound powder in a designated area, preferably within a certified chemical fume hood to control dust.[9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[4]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before handling the compound to avoid unnecessary movement and potential for spills.

Step 2: Donning PPE

  • Put on your lab coat and ensure it is fully buttoned.

  • Don safety goggles.

  • Wash and dry hands thoroughly before putting on nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Step 3: Weighing and Dispensing

  • Tare your weigh boat or container on a balance inside the fume hood.

  • Carefully use a clean spatula to transfer the required amount of the compound. Avoid generating dust by handling the material gently.[11]

  • If any material is spilled during weighing, clean it up immediately following the spill procedures outlined below.

  • Securely close the primary container of this compound.

Step 4: Post-Handling and Cleanup

  • Clean all non-disposable equipment that came into contact with the chemical.

  • Wipe down the work surface in the fume hood.

  • Dispose of any contaminated disposable items (e.g., weigh boats, wipes, gloves) in a designated hazardous waste container.[7]

  • Remove PPE in the correct order: gloves first, followed by lab coat and goggles.

  • Wash hands thoroughly with soap and water after handling is complete.[11]

Emergency Procedures: Spill and Exposure Response

Chemical Spill Workflow

In the event of a spill, a calm and structured response is critical.

Spill_Response Start Spill Occurs Evacuate Alert others & Evacuate a safe distance Start->Evacuate IMMEDIATELY Assess Assess Spill Size & Immediate Hazards Evacuate->Assess MinorSpill Minor Spill (You are trained to handle) Assess->MinorSpill Small & Controllable MajorSpill Major Spill (Large quantity, unknown risk) Assess->MajorSpill Large or Uncontrolled DonPPE Don appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->DonPPE CallEH Call Emergency Personnel / EHS MajorSpill->CallEH Contain Cover/contain spill with inert absorbent material (e.g., sand, vermiculite) DonPPE->Contain Collect Carefully sweep solid into a labeled hazardous waste container Contain->Collect Clean Decontaminate the area with appropriate solvent and soap & water Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures [3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3]

Storage and Disposal Plan

Storage

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Access: Store in a locked cabinet or an area accessible only to qualified personnel.[11]

Disposal The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Stream: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][11]

  • Prohibition: Do not dispose of this chemical down the drain or in general trash.[9] Contaminated clothing should be laundered separately before reuse.[5]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Aminopyridine-4-carboxylic acid. (2024, February 2). Fisher Scientific. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Washington, Center for Emerging and Re-emerging Infectious Diseases. Retrieved from [Link]

  • MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. (2009, September 15). Scribd. Retrieved from [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (2024, March 2). Carl ROTH. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2018). MDPI. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyrimidine-4-carbaldehyde
Reactant of Route 2
2-Aminopyrimidine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.